3,5-Bis(trifluoromethyl)phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWSKKHEEYTXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234137 | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-33-3 | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9DB76S84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,5-bis(trifluoromethyl)phenylacetic acid, a key building block in pharmaceutical and materials science. This document details several viable synthetic routes, including protocols for key experimental procedures. Quantitative data is presented in tabular format for ease of comparison, and reaction pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important fluorinated compound.
Introduction
This compound, with the chemical formula (CF₃)₂C₆H₃CH₂CO₂H, is a halogenated aromatic carboxylic acid.[1][2][3] The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, metabolic stability, and lipophilicity to molecules incorporating this moiety.[4] Consequently, it serves as a crucial intermediate in the synthesis of a variety of compounds with pharmacological activity, including anti-tumor and anti-inflammatory drugs.[4] This guide outlines the most common and effective laboratory-scale synthesis pathways for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 85068-33-3 | [1][5] |
| Molecular Formula | C₁₀H₆F₆O₂ | [2][3] |
| Molecular Weight | 272.14 g/mol | [1][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 121-123 °C | [1] |
| Solubility | Soluble in methanol | [1] |
Synthetic Pathways
Several synthetic routes to this compound have been established. The most common strategies commence with 1,3-bis(trifluoromethyl)benzene and proceed through key intermediates such as 3,5-bis(trifluoromethyl)bromobenzene. The primary pathways are detailed below.
Pathway 1: From 1,3-Bis(trifluoromethyl)benzene via Grignard Reagent
This pathway involves the initial bromination of 1,3-bis(trifluoromethyl)benzene to form the key intermediate 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then converted to a Grignard reagent, which is subsequently reacted with a suitable electrophile to introduce the acetic acid moiety.
Step 1a: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
A process for the bromination of 1,3-bis(trifluoromethyl)benzene involves using 1,3-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and sulfuric acid, which has been shown to produce the desired product in high yield with minimal bis-brominated byproducts.[6]
-
Procedure: To a stirred mixture of glacial acetic acid and concentrated sulfuric acid, 1,3-bis(trifluoromethyl)benzene is added. 1,3-Dibromo-5,5-dimethylhydantoin is then added portion-wise, maintaining the reaction temperature between 40-50 °C. After the addition is complete, the reaction is stirred for several hours. The mixture is then poured into ice water, and the organic layer is separated, washed, and purified by distillation.
Step 1b: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
The formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene is a critical step and requires anhydrous conditions.
-
Procedure: To a flask containing magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF), a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 1c: Synthesis of Ethyl 3,5-bis(trifluoromethyl)phenylacetate
-
Procedure: The freshly prepared Grignard reagent solution is cooled in an ice bath. A solution of ethyl bromoacetate in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester.
Step 1d: Hydrolysis to this compound
-
Procedure: The crude ethyl 3,5-bis(trifluoromethyl)phenylacetate is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated at reflux for 2-3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid until a white precipitate forms. The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Pathway 2: From 3,5-Bis(trifluoromethyl)benzyl Bromide via Nitrile Hydrolysis
This alternative route also starts from 3,5-bis(trifluoromethyl)bromobenzene, which is first converted to the corresponding benzyl bromide. Subsequent cyanation and hydrolysis of the resulting nitrile furnishes the desired carboxylic acid.
Step 2a: Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide
The synthesis of 3,5-bis(trifluoromethyl)benzyl bromide can be achieved through the bromination of 3,5-bis(trifluoromethyl)toluene.
-
Procedure: A mixture of 3,5-bis(trifluoromethyl)toluene, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed under irradiation with a UV lamp. The reaction is monitored by TLC. Upon completion, the mixture is cooled, the succinimide is filtered off, and the solvent is evaporated. The crude product is then purified by distillation or chromatography to give 3,5-bis(trifluoromethyl)benzyl bromide.[7][8]
Step 2b: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile
The conversion of the benzyl bromide to the corresponding nitrile is a standard nucleophilic substitution reaction.[9]
-
Procedure: A solution of 3,5-bis(trifluoromethyl)benzyl bromide in dimethyl sulfoxide (DMSO) is added to a stirred suspension of sodium cyanide in DMSO. The reaction mixture is heated at 60-70 °C for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude nitrile can be purified by distillation under reduced pressure.
Step 2c: Hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Procedure: 3,5-Bis(trifluoromethyl)phenylacetonitrile is added to a mixture of concentrated sulfuric acid and water. The mixture is heated at reflux for several hours until the reaction is complete (as monitored by TLC). The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., toluene) to yield pure this compound.
Pathway 3: From 3,5-Bis(trifluoromethyl)acetophenone via Willgerodt-Kindler Reaction
This pathway offers a different approach starting from the corresponding acetophenone. The Willgerodt-Kindler reaction allows for the transformation of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.
Step 3a: Synthesis of 3,5-Bis(trifluoromethyl)phenylthioacetamide (Willgerodt-Kindler Reaction)
The Willgerodt-Kindler reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[10][11][12][13]
-
Procedure: A mixture of 3,5-bis(trifluoromethyl)acetophenone, sulfur, and morpholine is heated at reflux for several hours. The reaction mixture becomes dark and viscous. After cooling, the excess morpholine is removed under reduced pressure. The residue is then treated with an acid (e.g., 10% HCl) to precipitate the crude thioamide. The solid is collected by filtration, washed with water, and can be purified by recrystallization.
Step 3b: Hydrolysis of 3,5-Bis(trifluoromethyl)phenylthioacetamide
The thioamide is hydrolyzed to the final carboxylic acid.
-
Procedure: The crude 3,5-bis(trifluoromethyl)phenylthioacetamide is suspended in an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide). The mixture is heated at reflux for an extended period (several hours to overnight). If basic hydrolysis is used, the reaction mixture is cooled, washed with an organic solvent to remove impurities, and then acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical yields and key properties of the intermediates and the final product for the described synthetic pathways. Please note that yields can vary significantly based on reaction scale and specific conditions.
| Compound | Pathway | Typical Yield | Melting Point (°C) | Molecular Weight ( g/mol ) |
| 3,5-Bis(trifluoromethyl)bromobenzene | 1 & 2 | >90%[6] | N/A (liquid) | 293.02 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 2 | Variable | N/A (liquid) | 307.03[7] |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 2 | Good | N/A (liquid) | 253.14[9] |
| This compound | 1, 2, 3 | Good | 121-123 | 272.14[1] |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Grignard pathway offers a direct approach, while the nitrile hydrolysis route provides a reliable alternative. The Willgerodt-Kindler reaction presents a less common but viable option from the corresponding acetophenone. The detailed protocols and data provided in this guide are intended to facilitate the efficient and safe synthesis of this valuable compound for research and development applications.
References
- 1. This compound 98 85068-33-3 [sigmaaldrich.com]
- 2. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 7. 3,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-双(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. synarchive.com [synarchive.com]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. Willgerodt-Kindler Reaction [drugfuture.com]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
Technical Guide: Physicochemical Properties of 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes its application in a synthetic workflow and its relevance to biological signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various research and development settings. A summary of the available quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |
| Molecular Weight | 272.14 g/mol | [1][2] |
| Melting Point | 121-123 °C | [3] |
| 121.0-131.0 °C | [4] | |
| Boiling Point | Not experimentally determined | |
| pKa (predicted) | 3.99 | |
| Solubility | Soluble in methanol (25 mg/mL) | [3] |
| logP | Not experimentally determined | |
| Appearance | White to off-white solid |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
A small sample of dry this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the closed end.
-
The capillary tube is placed into the heating block of a melting point apparatus.
-
The sample is heated at a steady and slow rate.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A co-solvent may be used if solubility is low.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added incrementally from a burette.
-
After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of this compound in a saturated aqueous solution.
Materials:
-
This compound
-
Deionized water (or buffer of a specific pH)
-
Shake-flask or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
An excess amount of solid this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated in a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.
-
The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a representative experimental workflow for the synthesis of derivatives and relevant biological signaling pathways that may be modulated by compounds derived from this compound.
Synthetic Workflow: Preparation of Pyrazole Derivatives
This compound and its related structures are valuable starting materials in organic synthesis. The following workflow illustrates the synthesis of pyrazole derivatives from a structurally similar starting material, 3',5'-bis(trifluoromethyl)acetophenone.[5]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 85068-33-3 [sigmaaldrich.com]
- 4. A18922.06 [thermofisher.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,5-Bis(trifluoromethyl)phenylacetic acid. Due to the absence of a publicly available, experimentally verified ¹H NMR dataset for this specific compound at the time of this writing, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide also includes a comprehensive experimental protocol for acquiring such a spectrum and visual diagrams to aid in the understanding of the molecular structure and its corresponding spectral features.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of the molecular structure, considering the electronic effects of the trifluoromethyl and carboxylic acid groups on the chemical shifts of the aromatic and methylene protons. The chemical shifts for the aromatic protons are informed by the experimentally determined values for the closely related compound, 3,5-bis(trifluoromethyl)benzoic acid.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration |
| H-2', H-6' | ~7.9 | Singlet (s) | 2H |
| H-4' | ~7.8 | Singlet (s) | 1H |
| -CH₂- | ~3.8 | Singlet (s) | 2H |
| -COOH | ~11-12 | Broad Singlet (br s) | 1H |
Note: The chemical shift of the carboxylic acid proton (-COOH) is highly dependent on the solvent and concentration and can vary significantly.
Structural and Spectral Relationship
The following diagram illustrates the chemical structure of this compound and the assignment of the different proton environments that give rise to the predicted ¹H NMR spectrum.
Caption: Molecular structure and proton assignments for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (TMS), can be added.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is typical.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is usually sufficient to cover the expected chemical shift range.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak to its known value.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: Workflow for ¹H NMR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-Bis(trifluoromethyl)phenylacetic acid, a key building block in the synthesis of various pharmaceutical compounds. The document details its characteristic fragmentation patterns, proposes detailed experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores the biological context of its derivatives.
Core Compound Properties
This compound (C₁₀H₆F₆O₂) is an aromatic carboxylic acid with a molecular weight of approximately 272.14 g/mol .[1] Its structure, featuring a phenylacetic acid core with two strongly electron-withdrawing trifluoromethyl groups, dictates its chemical properties and fragmentation behavior in mass spectrometry.
Mass Spectral Data and Fragmentation Analysis
Electron Ionization (EI) is a common technique for the analysis of volatile and semi-volatile compounds by GC-MS. The NIST Mass Spectrometry Data Center provides reference data for the GC-MS analysis of this compound.[1]
Table 1: Key Quantitative GC-MS Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆F₆O₂ | PubChem[1] |
| Molecular Weight | 272.14 g/mol | PubChem[1] |
| Molecular Ion (M⁺•) | m/z 272 | NIST[1][2][3] |
| Top Peak (Base Peak) | m/z 227 | NIST[1] |
| 2nd Highest Peak | m/z 159 | NIST[1] |
| 3rd Highest Peak | m/z 272 | NIST[1] |
Proposed Fragmentation Pathway
The fragmentation of this compound under Electron Ionization (EI) follows a logical pathway characteristic of phenylacetic acids. The primary cleavage event is the loss of the carboxylic acid group.
-
Molecular Ion Formation: The molecule is ionized to form the molecular ion, M⁺•, at m/z 272 .
-
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to the loss of the carboxyl radical (•COOH), a neutral loss of 45 Da. This results in the formation of the highly stable 3,5-bis(trifluoromethyl)benzyl cation, which is observed as the base peak at m/z 227 .
-
Further Fragmentation: The fragment at m/z 227 can undergo further fragmentation, although the specific pathway to m/z 159 is less direct. It likely involves complex rearrangements and the loss of a C₂HF₂ radical or similar species.
Table 2: Proposed Fragmentation Summary
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |
|---|---|---|---|
| 272 | 227 | 45 | •COOH (Carboxyl radical) |
| 227 | 159 | 68 | C₂HF₂• (Difluoroethyl radical) or similar rearrangement product |
Caption: Proposed Electron Ionization fragmentation pathway.
Experimental Protocols
3.1 GC-MS Analysis Protocol
Due to the polar nature of the carboxylic acid group, derivatization is required to increase volatility and improve chromatographic peak shape. Silylation is a common and effective method.
Table 3: Proposed GC-MS Experimental Protocol
| Parameter | Recommended Setting |
|---|---|
| Sample Preparation | |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Procedure | 1. Evaporate solvent from sample extract to dryness under nitrogen. 2. Add 50 µL of BSTFA and 50 µL of a solvent (e.g., acetonitrile). 3. Cap vial and heat at 70°C for 30 minutes. 4. Cool to room temperature before injection. |
| GC Parameters | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |
| MS Parameters | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) |
3.2 LC-MS/MS Analysis Protocol
LC-MS/MS provides high sensitivity and selectivity without the need for derivatization, making it suitable for analyzing the compound in complex matrices. A reversed-phase method with negative ion electrospray ionization is recommended.
Table 4: Proposed LC-MS/MS Experimental Protocol
| Parameter | Recommended Setting |
|---|---|
| Sample Preparation | |
| Procedure | 1. Dilute sample in mobile phase A (e.g., 1:10). 2. Vortex to mix. 3. Centrifuge to pellet any particulates. 4. Transfer supernatant to an autosampler vial. |
| LC Parameters | |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min. |
| MS/MS Parameters | |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| IonSpray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Precursor (Q1): 271.0 (for [M-H]⁻) Product (Q3): 227.0 (loss of CO₂) |
Analytical Workflow and Biological Context
The overall workflow for analyzing this compound involves several key stages, from sample handling to data interpretation.
Caption: General workflow for mass spectrometric analysis.
Biological Significance and Signaling Pathways
While this compound is primarily a synthetic intermediate, the 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore incorporated into various drug candidates to enhance properties like metabolic stability and binding affinity.[4][5]
Notably, pyrazole derivatives synthesized using this acid as a building block have shown potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus).[4][6][7] The mechanism of action for some of these pyrazole derivatives is suggested to involve the disruption of the bacterial cell wall.[6] A critical pathway in bacterial cell wall synthesis is the formation of peptidoglycan, a polymer essential for maintaining cell integrity. Inhibition of this pathway is the mechanism of action for many established antibiotics, such as penicillin. The diagram below illustrates a simplified overview of the peptidoglycan biosynthesis pathway, a plausible target for antibacterial agents derived from this compound.
Caption: Plausible bacterial signaling pathway targeted by derivatives.
References
- 1. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzeneacetic acid, 3,5-bis(trifluoromethyl)- [webbook.nist.gov]
- 3. Benzeneacetic acid, 3,5-bis(trifluoromethyl)- [webbook.nist.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,5-bis(trifluoromethyl)phenylacetic acid for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and the compound's role in synthetic applications.
Introduction
This compound is an aromatic carboxylic acid that serves as a crucial building block in organic synthesis and pharmaceutical development.[1] Its structure, featuring a phenylacetic acid backbone with two strongly electron-withdrawing trifluoromethyl groups, imparts unique chemical properties that are of interest in the design of novel therapeutic agents.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds by identifying their functional groups based on the absorption of infrared radiation.
Infrared Spectroscopy Data
| Wavenumber Range (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment |
| 3300 - 2500 | Strong | Very Broad | O-H stretch of carboxylic acid dimer |
| 3100 - 3000 | Medium | Sharp | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Sharp | Aliphatic C-H stretch (CH₂) |
| 1760 - 1690 | Strong | Sharp | C=O stretch of carboxylic acid |
| 1600 - 1585 | Medium-Weak | Sharp | Aromatic C=C in-ring stretch |
| 1500 - 1400 | Medium-Weak | Sharp | Aromatic C=C in-ring stretch |
| 1440 - 1395 | Medium | Broad | O-H bend |
| 1350 - 1150 | Very Strong | Sharp | C-F stretch of CF₃ group |
| 1320 - 1210 | Strong | Sharp | C-O stretch |
| 950 - 910 | Medium | Broad | O-H out-of-plane bend |
Table 1: Expected Infrared Absorption Bands for this compound.
The characteristic broad absorption band of the hydroxyl (O-H) group in the 3300-2500 cm⁻¹ region is a hallmark of a carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.[2] The carbonyl (C=O) stretching vibration is expected to be strong and sharp, appearing between 1760 and 1690 cm⁻¹.[2] The presence of the two trifluoromethyl (CF₃) groups will give rise to very strong C-F stretching absorptions, typically in the 1350-1150 cm⁻¹ range.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[3]
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Record a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal material and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation and Analysis:
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Acquire the sample spectrum. The number of co-added scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing and Cleaning:
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, release the press arm, and carefully clean the sample from the crystal surface using a soft tissue and an appropriate solvent.
-
Logical and Experimental Workflows
The following diagrams illustrate the experimental workflow for obtaining the IR spectrum of this compound and its conceptual role in a drug discovery pipeline.
As this compound is utilized as a key intermediate in the synthesis of potential anti-tumor and anti-inflammatory drugs, the second diagram conceptualizes its position in a typical drug discovery workflow.[1] While no specific signaling pathways involving this acid have been documented, its derivatives are designed to interact with biological targets within various cellular signaling cascades. The unique properties conferred by the bis(trifluoromethyl) groups, such as enhanced metabolic stability and lipophilicity, make it a valuable scaffold in the development of new therapeutic agents.[1]
References
An In-depth Technical Guide on the Crystal Structure of 3,5-Bis(trifluoromethyl)phenylacetic Acid
An Important Note on Data Availability: As of the latest literature search, a complete, publicly available crystal structure determination for 3,5-bis(trifluoromethyl)phenylacetic acid (CAS No: 85068-33-3) has not been identified. While the compound is commercially available and utilized in chemical synthesis, its specific crystallographic data, including unit cell dimensions, bond lengths, and angles, are not present in the common crystallographic databases or peer-reviewed publications.
This guide, therefore, provides a comprehensive overview of the compound's known properties, a detailed, plausible experimental protocol for its synthesis and crystallization, and a standardized methodology for its crystal structure determination via single-crystal X-ray diffraction. This information is intended to guide researchers and drug development professionals in obtaining and analyzing the crystal structure of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C10H6F6O2 | [1][2] |
| Molecular Weight | 272.14 g/mol | [1][2] |
| CAS Number | 85068-33-3 | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 121-123 °C | [4][5] |
| Solubility | Soluble in methanol (25 mg/mL) | [3][4] |
| InChI Key | PAWSKKHEEYTXSA-UHFFFAOYSA-N | [1][5] |
| SMILES | OC(=O)Cc1cc(cc(c1)C(F)(F)F)C(F)(F)F | [1][5] |
Experimental Protocols
A plausible synthetic route to this compound involves the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene. This method is a standard procedure for the synthesis of carboxylic acids from aryl halides.
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Iodine crystal (as initiator)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions. The dry ice should be in excess to ensure complete carboxylation.
-
Stir the mixture until it reaches room temperature and the excess dry ice has sublimated.
-
-
Work-up and Purification:
-
Quench the reaction mixture by slowly adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
-
Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)
-
Small vials or test tubes
Procedure (Slow Evaporation Method):
-
Prepare a saturated solution of the compound in a chosen solvent or solvent mixture at room temperature or slightly elevated temperature.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Monitor the vial over several days to weeks for the formation of single crystals.
The following is a general protocol for determining the crystal structure of a small molecule using a single-crystal X-ray diffractometer.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Visualizations
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion
While the definitive crystal structure of this compound remains to be published, this guide provides the necessary background and detailed experimental protocols for researchers to pursue its determination. The synthesis, crystallization, and subsequent X-ray diffraction analysis as outlined will enable the elucidation of its three-dimensional structure, which is of significant interest to the fields of medicinal chemistry and materials science. The availability of such data would provide valuable insights into the molecule's conformation, packing, and intermolecular interactions, aiding in the rational design of new materials and therapeutic agents.
References
Unveiling the Electronic Landscape of 3,5-Bis(trifluoromethyl)phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, play a crucial role in its reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of the core electronic characteristics of this compound, presenting key data, experimental methodologies, and a theoretical framework for its understanding. The presence of trifluoromethyl groups is known to enhance the metabolic stability and lipophilicity of drug candidates.[2]
Core Electronic Properties
The electronic nature of this compound is dominated by the inductive effect of the two trifluoromethyl (-CF3) groups. These groups, positioned at the meta positions of the phenyl ring, exert a powerful electron-withdrawing effect, influencing the acidity of the carboxylic acid and the electron distribution across the molecule.
Quantitative Electronic Data
A summary of the key electronic and related physical properties of this compound is presented below.
| Property | Value | Method | Reference |
| pKa | 3.99 | Predicted | [2] |
| Molecular Weight | 272.14 g/mol | --- | [3] |
| Melting Point | 121-123 °C | Literature | |
| Solubility | Soluble in methanol, ethanol, and acetone | --- | [2] |
Experimental and Computational Methodologies
The determination of the electronic properties of organic molecules like this compound relies on a combination of experimental techniques and computational modeling.
Determination of pKa
The acidity of a compound, quantified by its pKa value, is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of an acid.
-
Preparation of Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Workflow for pKa Determination:
Caption: Workflow for experimental pKa determination.
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic structure of molecules. These methods can provide insights into properties that are difficult or impossible to measure experimentally.
Methodology for DFT Calculations:
-
Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Electronic Property Calculation: Using the optimized geometry, various electronic properties are calculated, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Dipole Moment: This provides information about the overall polarity of the molecule.
-
Electron Density Distribution: This visualizes the electron-rich and electron-poor regions of the molecule, offering insights into its reactive sites.
-
Logical Flow of DFT Calculations:
Caption: Logical flow for DFT-based property prediction.
Biological Significance and Applications
While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds. It serves as a key building block in the synthesis of pharmaceuticals, including potential anti-tumor and anti-inflammatory drugs.[2] The trifluoromethyl groups can significantly enhance drug efficacy by increasing metabolic stability and membrane permeability.
Derivatives of this compound have been investigated for their potent antimicrobial activities.[4] The electron-withdrawing nature of the trifluoromethyl groups can influence the binding affinity of these molecules to biological targets.
Conclusion
The electronic properties of this compound are central to its chemical behavior and its utility in various scientific domains. The strong electron-withdrawing capacity of the trifluoromethyl groups results in a relatively acidic carboxylic acid and a unique electron distribution. While a predicted pKa value is available, further experimental and computational studies are warranted to fully elucidate its electronic landscape, including a definitive determination of its dipole moment and HOMO/LUMO energy levels. A deeper understanding of these properties will undoubtedly facilitate the rational design of novel pharmaceuticals and advanced materials incorporating this versatile chemical scaffold.
References
An In-depth Technical Guide on the Solubility Characteristics of 3,5-Bis(trifluoromethyl)phenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the known solubility characteristics of 3,5-Bis(trifluoromethyl)phenylacetic acid in organic solvents. Due to a notable scarcity of publicly available quantitative data, this document presents the currently available information and outlines a general experimental protocol for determining the solubility of this compound. This guide is intended to serve as a resource for researchers and professionals in drug development and chemical synthesis who are working with this compound.
Introduction
This compound is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological screening. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₀H₆F₆O₂ |
| Molecular Weight | 272.14 g/mol |
| Melting Point | 121-123 °C |
| Form | Solid |
Quantitative Solubility Data
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of quantitative solubility data for this compound in a wide range of organic solvents. The only available data point is for its solubility in methanol.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Methanol | 25 | Not Specified |
This limited data highlights a significant knowledge gap and underscores the need for further experimental investigation to fully characterize the solubility profile of this compound.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
-
Quantitative Analysis:
-
Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
5.1. Conceptual Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Conclusion
The solubility of this compound in a variety of organic solvents remains largely uncharacterized in the public domain, with only a single quantitative data point in methanol currently available. This guide provides a framework for researchers by presenting the known information and detailing a standard experimental protocol for the systematic determination of its solubility profile. The generation of comprehensive solubility data is essential for unlocking the full potential of this compound in various scientific and industrial applications.
The Chemical Reactivity of Trifluoromethyl Groups in 3,5-Bis(trifluoromethyl)phenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its utility is largely defined by the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These groups impart unique electronic properties and metabolic stability to molecules. While generally regarded as robust and chemically inert, the trifluoromethyl groups can undergo specific transformations under controlled conditions. This technical guide provides a comprehensive overview of the chemical reactivity of the trifluoromethyl groups in this compound, presenting key reactions, experimental considerations, and potential applications. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the aromatic ring.[1][2][3]
General Stability of the Trifluoromethyl Group
The trifluoromethyl group is renowned for its exceptional stability, a characteristic attributed to the strength of the carbon-fluorine bond. This stability makes it a favored substituent in drug design, as it can enhance metabolic stability, leading to longer half-lives of pharmaceutical compounds.[3][4] The -CF3 group is resistant to many common chemical reagents and reaction conditions. However, its reactivity can be harnessed through specific synthetic strategies.
Chemical Transformations of the Trifluoromethyl Groups
While the C-F bonds are strong, the trifluoromethyl groups on the 3,5-bis(trifluoromethyl)phenyl moiety can participate in several types of chemical reactions, primarily under forcing conditions or with specific reagents. The strong electron-withdrawing nature of the two -CF3 groups makes the aromatic ring electron-deficient, which can influence the reactivity of the substituents.
Hydrolysis
Under harsh acidic or basic conditions, the trifluoromethyl groups can be hydrolyzed to carboxylic acid groups. This transformation is a powerful tool for introducing additional acidic functionalities into the molecule. The hydrolysis proceeds stepwise, with the initial formation of a difluoromethylidene intermediate.
Table 1: General Conditions for Hydrolysis of Aromatic Trifluoromethyl Groups
| Reagent System | General Conditions | Product |
| Fuming Sulfuric Acid / Boric Acid | High temperature | Carboxylic Acid |
| Strong Aqueous Base (e.g., NaOH, KOH) | High temperature and pressure | Carboxylate Salt |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of a Trifluoromethyl Group
Warning: This reaction involves corrosive and hazardous reagents. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood.
-
Reagent Preparation: In a flask equipped with a reflux condenser and a magnetic stirrer, carefully add the this compound to a mixture of fuming sulfuric acid and boric acid.
-
Reaction Execution: Heat the mixture to the desired temperature (typically >150 °C) and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Nucleophilic Substitution
Direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group is challenging due to the strength of the C-F bond. However, reactions with strong nucleophiles under forcing conditions can lead to the displacement of one or more fluorine atoms. The electron-deficient nature of the aromatic ring in this compound may render the trifluoromethyl carbons more susceptible to nucleophilic attack compared to those on electron-rich rings.
Table 2: Examples of Nucleophilic Substitution on Aromatic Trifluoromethyl Groups
| Nucleophile | General Conditions | Product |
| Alkoxides (e.g., NaOR) | High temperature, polar aprotic solvent | Difluoro(alkoxy)methyl derivative |
| Thiolates (e.g., NaSR) | High temperature, polar aprotic solvent | Difluoro(thioalkyl)methyl derivative |
| Amines (e.g., R2NH) | High temperature, sealed vessel | Difluoro(amino)methyl derivative |
Visualizing Reactivity Pathways
The following diagram illustrates the potential chemical transformations of the trifluoromethyl groups in this compound.
Caption: Potential reaction pathways of the trifluoromethyl groups.
Reduction
Selective reduction of a trifluoromethyl group to a difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) group is a valuable transformation in medicinal chemistry, as it allows for fine-tuning of the electronic and lipophilic properties of a molecule. These reactions often require specific reducing agents that can selectively cleave C-F bonds without affecting other functional groups.
Table 3: Reagents for the Reduction of Aromatic Trifluoromethyl Groups
| Reagent System | General Conditions | Product |
| Metal Hydrides (e.g., LiAlH4) | Can be non-selective and may reduce the carboxylic acid | Varies |
| Silanes (e.g., Et3SiH) with a catalyst | Milder conditions, potentially more selective | Difluoromethyl or monofluoromethyl derivative |
| Catalytic Hydrogenation | High pressure, specific catalysts | Can lead to hydrodefluorination |
Experimental Workflow for Reactivity Screening
The following diagram outlines a general workflow for investigating the reactivity of the trifluoromethyl groups in this compound.
Caption: A generalized workflow for studying CF3 group reactivity.
Conclusion
The trifluoromethyl groups of this compound, while generally stable, offer a platform for diverse chemical transformations. Understanding the conditions required for their hydrolysis, nucleophilic substitution, and reduction is crucial for leveraging this versatile building block in the synthesis of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl moiety not only influences the reactivity of the trifluoromethyl groups themselves but also provides a basis for the design of new catalysts and functional molecules.[5][6] Further research into selective and mild methods for the transformation of these groups will undoubtedly expand their application in various fields of chemistry.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives | MDPI [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Bis(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectral properties, and a discussion of its applications in the development of biologically active compounds.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in drug design and materials science. The trifluoromethyl group (CF3), in particular, is known to significantly alter the physicochemical and biological properties of a parent compound. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilic nature. This compound, with its two highly electronegative CF3 groups, serves as a valuable synthon for introducing this desirable functionality into a wide range of molecular scaffolds.
While the precise historical details of its initial discovery remain elusive in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid to late 20th century. The advancements in fluorination chemistry paved the way for the synthesis of a diverse array of trifluoromethyl-substituted aromatics, including the phenylacetic acid scaffold.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 85068-33-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆F₆O₂ | [1][3][5] |
| Molecular Weight | 272.14 g/mol | [1][4][5] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Melting Point | 121-123 °C | [4][6] |
| Solubility | Soluble in methanol, ethanol, and acetone. | [4][6] |
| pKa (predicted) | 3.99 | [6] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR | Data not explicitly found in search results. | |
| ¹³C NMR | Data not explicitly found in search results. | |
| Infrared (IR) | Data available but specific peaks not detailed in search results. | [1] |
| Mass Spectrometry (MS) | Data available but specific m/z not detailed in search results. | [1] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are presented below: the Willgerodt-Kindler reaction starting from the corresponding acetophenone, and the hydrolysis of the corresponding phenylacetonitrile.
Synthesis via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a robust method for the conversion of aryl ketones to the corresponding carboxylic acids (via a thioamide intermediate).[7][8][9][10]
Experimental Protocol:
Step 1: Synthesis of 3',5'-Bis(trifluoromethyl)phenylacetothiomorpholide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).
-
The reaction mixture is heated to reflux (typically around 130-140 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
Step 2: Hydrolysis to this compound
-
To the crude thioamide from Step 1, a solution of a strong base such as sodium hydroxide or potassium hydroxide (e.g., 20% aqueous solution) is added.
-
The mixture is heated to reflux and stirred vigorously for 8-16 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Synthesis via Hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetonitrile
The hydrolysis of the corresponding nitrile offers a more direct route to the carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile
This intermediate can be prepared from 3,5-bis(trifluoromethyl)benzyl bromide.
-
In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium cyanide or potassium cyanide (1.1-1.5 eq).
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude nitrile, which can be purified by distillation or chromatography.
Step 2: Hydrolysis to this compound
-
The 3,5-bis(trifluoromethyl)phenylacetonitrile (1.0 eq) is suspended in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
The mixture is heated to reflux and stirred for an extended period (typically 12-24 hours).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured onto ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound. Recrystallization can be performed for further purification.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of various biologically active molecules. The bis(trifluoromethyl)phenyl moiety is often incorporated to enhance the pharmacological properties of lead compounds.
One notable application is in the synthesis of novel antimicrobial agents. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have shown potent activity against drug-resistant bacteria.[11] The synthesis of these derivatives typically involves the use of 3',5'-bis(trifluoromethyl)acetophenone as a starting material, which is a direct precursor to this compound.
The general workflow for the synthesis and evaluation of such compounds is illustrated below.
Caption: Synthetic workflow for biologically active pyrazole derivatives.
Logical Relationship of Applications
The utility of this compound stems from its role as a versatile intermediate. Its chemical properties allow for its incorporation into a variety of molecular frameworks, leading to applications in different fields of chemical research.
References
- 1. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound 99%|RUO [benchchem.com]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Willgerodt_rearrangement [chemeurope.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 3,5-Bis(trifluoromethyl)phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides an in-depth overview of the potential biological activities of derivatives of 3,5-bis(trifluoromethyl)phenylacetic acid, summarizing key research findings, quantitative data, and experimental methodologies.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates for anticancer drug development. Notably, a novel naphthofuran carboxamide derivative has demonstrated significant efficacy against liver cancer.
Quantitative Data: Anticancer Activity
A study on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) revealed potent inhibitory effects on the growth of human liver cancer cell lines.[1]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | NHDC | ~5 | 72 |
| Hep3B | Hepatocellular Carcinoma | NHDC | ~7.5 | 72 |
Signaling Pathway: HNF4α/STAT3 Axis
The anticancer activity of NHDC is attributed to its interaction with the Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of liver cell function. By directly binding to HNF4α, NHDC enhances its expression and DNA binding activity. This activation of HNF4α leads to the subsequent inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical signaling node for cancer cell proliferation, survival, and metastasis. The inhibition of STAT3 phosphorylation ultimately leads to the induction of apoptosis in liver cancer cells.[1]
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
The following is a representative protocol for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity
Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data: Antibacterial Activity
A study on a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives reported potent minimum inhibitory concentrations (MIC) and minimum biofilm eradication concentrations (MBEC).[2]
| Compound | Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) |
| Derivative 11 | S. aureus | 0.5 - 2 | 2 |
| E. faecalis | 1 - 4 | 4 | |
| Derivative 28 | S. aureus | 0.25 - 1 | 1 |
| E. faecalis | 0.5 - 2 | 2 | |
| Derivative 29 | S. aureus | 0.5 - 2 | 2 |
| E. faecalis | 1 - 4 | 2 |
Proposed Mechanism of Action
While the precise mechanism is still under investigation, it is suggested that these pyrazole derivatives may exert their antibacterial effect by inhibiting fatty acid biosynthesis (FAB) in bacteria, a pathway essential for bacterial survival and distinct from that in humans.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity
The 3,5-bis(trifluoromethyl)phenyl scaffold has also been incorporated into compounds with potent anti-inflammatory properties. N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have been shown to inhibit the production of key pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of these piperidin-4-one derivatives, several compounds demonstrated significant inhibition of lipopolysaccharide (LPS)-stimulated production of inflammatory markers in RAW 264.7 macrophage cells.
| Compound | Target | IC50 (µM) |
| c6 | TNF-α | 3.2 |
| IL-6 | 4.1 | |
| PGE2 | 5.3 | |
| c10 | TNF-α | 2.8 |
| IL-6 | 3.5 | |
| PGE2 | 4.7 |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatants. Add Griess reagent to the supernatants and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Enzyme Inhibition
Derivatives of 3,5-bis(trifluoromethyl)phenyl have also been explored as enzyme inhibitors, with some showing activity against cholinesterases.
Quantitative Data: Cholinesterase Inhibition
A series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | Enzyme | IC50 (µM) |
| 4a | AChE | 18.2 |
| BuChE | 9.2 | |
| 4b | AChE | 25.6 |
| BuChE | 15.4 |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The following is a standard protocol for determining the inhibitory activity of compounds against cholinesterases.
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) in a suitable buffer.
-
Assay Setup: In a 96-well plate, combine the buffer, DTNB, enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm, which results from the reaction of the product, thiocholine, with DTNB.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
Derivatives of this compound represent a versatile scaffold with a wide range of potential biological activities. The research highlighted in this guide demonstrates their promise as anticancer, antibacterial, anti-inflammatory, and enzyme-inhibiting agents. The presence of the bis(trifluoromethyl)phenyl moiety consistently contributes to potent biological effects. Further exploration of this chemical space is warranted to develop novel therapeutics with improved efficacy and pharmacological profiles. This technical guide provides a foundational understanding for researchers and drug development professionals to design and evaluate new derivatives based on this privileged scaffold.
References
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetic Acid (CAS 85068-33-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid, identified by the CAS number 85068-33-3, is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid backbone with two highly electronegative trifluoromethyl groups, imparts unique chemical and physical properties that make it a compound of significant interest in medicinal chemistry and organic synthesis.[1] The presence of the trifluoromethyl moieties enhances the compound's lipophilicity and metabolic stability, desirable characteristics in the design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological activities of this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][3] It is soluble in organic solvents such as methanol.[4] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 85068-33-3 | [2][5] |
| Molecular Formula | C₁₀H₆F₆O₂ | [1][2][6] |
| Molecular Weight | 272.14 g/mol | [2][6] |
| IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]acetic acid | [2] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 121-123 °C | [3] |
| Predicted pKa | 3.99 | [1] |
| Solubility | Soluble in methanol | [4] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments are not detailed in the available literature, ¹H and ¹³C NMR spectra are available for reference in databases such as PubChem and ChemicalBook.[5][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F stretches from the trifluoromethyl groups. Reference spectra can be found on platforms like PubChem.[5]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl groups. PubChem provides reference mass spectral data.[5]
Synthesis Protocols
Method 1: From 3,5-Bis(trifluoromethyl)benzyl Halide
This is a common route for the synthesis of phenylacetic acids.
Experimental Workflow:
-
Cyanation: 3,5-Bis(trifluoromethyl)benzyl bromide is reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces the bromine atom with a nitrile group to yield 3,5-bis(trifluoromethyl)phenylacetonitrile.
-
Hydrolysis: The resulting nitrile is then subjected to acidic hydrolysis, typically by heating with an aqueous solution of a strong acid like sulfuric acid. This converts the nitrile group into a carboxylic acid, yielding the final product, this compound.
Method 2: Willgerodt-Kindler Reaction
This reaction allows for the synthesis of phenylacetic acids from the corresponding acetophenones.
Experimental Workflow:
-
Thiomorpholide Formation: 3,5-Bis(trifluoromethyl)acetophenone is heated with elemental sulfur and morpholine. This reaction forms a thiomorpholide intermediate.
-
Hydrolysis: The thiomorpholide is then hydrolyzed, using either acidic or basic conditions, to yield this compound.
Biological Activity and Signaling Pathways
Direct experimental evidence detailing the specific biological activities and modulated signaling pathways of this compound is limited in publicly available literature. However, its structural features and studies on related compounds suggest potential areas of pharmacological interest.
Potential as a Neurokinin-1 (NK1) Receptor Ligand
Computational studies have explored the binding of 3,5-bis(trifluoromethyl)benzene derivatives, including this compound, to the neurokinin-1 (NK1) receptor.[8] The NK1 receptor is a G-protein coupled receptor involved in pain transmission, inflammation, and mood disorders. Antagonists of the NK1 receptor have therapeutic potential in these areas. While docking studies suggest a potential interaction, experimental validation of binding affinity and functional activity (agonist or antagonist) is required.[8]
The canonical signaling pathway for the NK1 receptor upon binding of its endogenous ligand, Substance P, involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99%|RUO [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 85068-33-3: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Theoretical and Synthetic Overview of 3,5-Bis(trifluoromethyl)phenylacetic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of 3,5-bis(trifluoromethyl)phenylacetic acid, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability, making it a valuable building block for novel therapeutics and advanced materials.[1]
This document summarizes key theoretical calculations based on a closely related analogue, outlines detailed experimental protocols for the synthesis of its precursors, and proposes logical synthetic routes to the final compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and accessibility for researchers in the field.
Theoretical Calculations
Computational Methodology
The theoretical data presented is derived from calculations performed using the Gaussian 09 suite of programs.[2] The geometries of the molecular conformers were optimized at the B3LYP/aug-cc-pvDZ level of theory. Harmonic frequency calculations were performed at the same level to confirm the nature of the stationary points.[2] Pairwise interaction energies were calculated using the CrystalExplorer program with the CE-B3LYP model and a B3LYP/6-31G(d,p) electron density.[2]
Molecular Geometry and Conformational Analysis
The presence of the bulky and electron-withdrawing trifluoromethyl groups significantly influences the conformational preferences of the molecule. DFT calculations on 3,5-bistrifluoromethylhydrocinnamic acid revealed several low-energy conformers. The relative energies (ΔG) of the most stable conformers are presented below. The study highlights that the 3,5-bis-CF3 substitution increases the population of the gauche-1 conformer compared to the unsubstituted analogue.[2]
| Conformer | Relative Gibbs Free Energy (ΔG) in kJ/mol |
| trans-1 | 0.0 |
| gauche-1 | 3.3 |
| trans-flat | 5.6 |
| Data derived from calculations on 3,5-bistrifluoromethylhydrocinnamic acid at the B3LYP/aug-cc-pvDZ level in the gas phase.[2] |
Intermolecular Interaction Energies
The key supramolecular motif observed in the crystal structure of the analogue is a centrosymmetric O–H∙∙∙O hydrogen-bonded dimer. The interaction energies, calculated using the CE-B3LYP model, quantify the strength of these interactions. The total interaction energy (E_tot) is composed of electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) components.
| Interaction Type | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |
| O-H···O Hydrogen Bond Dimer | -62.6 | -27.8 | -64.4 | 86.9 | -67.9 |
| Data for the primary dimer interaction in crystalline 3,5-bistrifluoromethylhydrocinnamic acid.[2] |
Experimental Protocols
While a specific, detailed synthetic protocol for this compound is not explicitly detailed in a single source, its synthesis can be achieved through established organic chemistry transformations starting from commercially available or readily synthesized precursors. The protocols for key precursors are well-documented.
Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
A crucial intermediate is 3,5-bis(trifluoromethyl)bromobenzene, which can be prepared by the bromination of 1,3-bis(trifluoromethyl)benzene.
Materials:
-
1,3-bis(trifluoromethyl)benzene
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Glacial acetic acid
-
Concentrated (96%) sulfuric acid
-
5N Sodium hydroxide solution
-
Water
Procedure: [3]
-
In a flask equipped with a mechanical stirrer and thermocouple, cool glacial acetic acid to 15°C.
-
Carefully add concentrated sulfuric acid in one portion. The exothermic reaction will raise the temperature. Cool the mixture to 25°C.
-
Add 1,3-bis(trifluoromethyl)benzene to the acid mixture.
-
With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin. An exothermic reaction will occur, and the temperature should be maintained at approximately 45°C for 4.5 hours.
-
After the reaction is complete, cool the mixture to 2°C and slowly pour it into cold water with vigorous stirring.
-
Allow the layers to settle, separate the lower organic layer, and wash it with 5N NaOH solution to yield 3,5-bis(trifluoromethyl)bromobenzene.
Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid
The benzoic acid derivative can be synthesized from the brominated precursor via a Grignard reaction followed by carboxylation.
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene
-
Magnesium granules
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon dioxide (gas or dry ice)
-
Hydrochloric acid (for workup)
Procedure: [3]
-
To a flask containing magnesium granules and anhydrous THF, add a small amount of a THF solution of 3,5-bis(trifluoromethyl)bromobenzene to initiate the Grignard reaction, heating gently if necessary.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, cool the Grignard reagent to a low temperature (e.g., <-20°C).
-
Introduce carbon dioxide gas or add crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature, then quench with aqueous hydrochloric acid.
-
Extract the product with an organic solvent, and purify by crystallization to obtain 3,5-bis(trifluoromethyl)benzoic acid.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway to the target molecule.
Computational Workflow
Caption: A typical workflow for theoretical calculations.
References
Methodological & Application
Application Notes and Protocols: The Use of 3,5-Bis(trifluoromethyl)phenylacetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical moieties into peptides is a powerful strategy for modulating their physicochemical properties, biological activity, and stability. 3,5-Bis(trifluoromethyl)phenylacetic acid is a unique reagent characterized by a phenyl ring substituted with two highly electronegative trifluoromethyl (CF3) groups. While not a conventional reagent in routine peptide synthesis, its distinct properties make it an intriguing candidate for specialized applications, such as a C-terminal or N-terminal capping agent. The introduction of the 3,5-bis(trifluoromethyl)phenylacetyl group can impart significant hydrophobicity, alter electronic properties, and serve as a ¹⁹F NMR probe for studying peptide conformation and interactions.
These application notes provide a comprehensive guide for the incorporation of this compound into a peptide sequence, primarily as a C-terminal modification, using standard solid-phase peptide synthesis (SPPS) methodologies.
Potential Applications
The unique characteristics of the 3,5-bis(trifluoromethyl)phenylacetyl moiety suggest several specialized applications in peptide science:
-
Enhanced Hydrophobicity: The bulky and highly hydrophobic nature of the group can be leveraged to increase the lipophilicity of a peptide, potentially enhancing its membrane permeability or interaction with hydrophobic pockets of target proteins.
-
¹⁹F NMR Probe: The six equivalent fluorine atoms provide a strong and distinct signal in ¹⁹F NMR spectroscopy. This allows for sensitive monitoring of the peptide's local environment, conformation, and binding events without the need for larger, more disruptive labels.
-
Modulation of Biological Activity: Capping the C-terminus can prevent degradation by carboxypeptidases, thereby increasing the in vivo half-life of a therapeutic peptide. The bulky group can also influence the peptide's overall conformation and its binding affinity to specific receptors.
-
Studying Peptide Aggregation: The introduction of this moiety can be used to study the driving forces of peptide aggregation, a critical aspect in the development of peptide-based drugs and in understanding amyloidogenic diseases.
Data Presentation: Expected Outcomes of a Model Synthesis
The following table summarizes the expected quantitative data from the synthesis of a model peptide (e.g., H-Gly-Phe-Leu-OH) versus its C-terminally modified counterpart (H-Gly-Phe-Leu-NH-CH₂-C₆H₃(CF₃)₂). These values are illustrative and based on typical outcomes in solid-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Standard Peptide (H-Gly-Phe-Leu-OH) | Modified Peptide (H-Gly-Phe-Leu-NH-CH₂-C₆H₃(CF₃)₂) | Notes |
| Resin Loading | 0.5 - 0.7 mmol/g | 0.4 - 0.6 mmol/g | The initial loading of the first amino acid onto the resin. |
| Crude Purity (by HPLC) | > 85% | > 80% | Crude purity is often slightly lower for modified peptides due to potential side reactions or incomplete coupling of the modifying agent. |
| Final Yield (after HPLC) | 20 - 40% | 15 - 35% | The final yield of purified peptide is typically lower for more complex syntheses. |
| Molecular Weight (Expected) | 335.39 g/mol | 589.56 g/mol | Calculated based on the chemical formula. |
| Molecular Weight (Observed by MS) | 335.4 ± 0.1 Da | 589.6 ± 0.1 Da | Mass spectrometry is used to confirm the identity of the synthesized peptide. |
| Solubility | Soluble in water/aqueous buffers | Poorly soluble in water; requires organic co-solvents (e.g., DMSO, ACN) | The 3,5-bis(trifluoromethyl)phenylacetyl group significantly increases hydrophobicity, impacting solubility.[1][2][3] |
Mandatory Visualizations
Caption: Workflow for C-terminal modification of a peptide with this compound.
References
3,5-Bis(trifluoromethyl)phenylacetic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry, prized for its unique structural and electronic properties. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring significantly enhances the lipophilicity and metabolic stability of derivative compounds.[1][2] These electron-withdrawing groups also influence the acidity of the carboxylic acid moiety, making it a versatile handle for various chemical transformations such as amidation and esterification.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of novel therapeutic agents, with a focus on antibacterial and anticancer applications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 85068-33-3 | [1] |
| Molecular Formula | C₁₀H₆F₆O₂ | [1] |
| Molecular Weight | 272.14 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 121-123 °C | [2] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone | [2] |
| pKa (predicted) | 3.99 | [2] |
Applications in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in a variety of biologically active molecules. Its incorporation can lead to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.
Antibacterial Agents: Pyrazole Derivatives
Derivatives of this compound have been utilized in the synthesis of potent antibacterial agents. Specifically, pyrazole derivatives incorporating this scaffold have demonstrated significant activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various bacterial strains.
| Compound | R-Group (Aniline Substituent) | S. aureus ATCC 25923 (MIC, µg/mL) | MRSA ATCC 33591 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | Reference |
| 1 | H | 2 | 4 | 4 | [4] |
| 2 | 4-isopropyl | 1 | 2 | 2 | [4] |
| 3 | 4-tert-butyl | 1 | 1 | 2 | [4] |
| 5 | 4-phenoxy | 1 | 1 | 1 | [4] |
| 8 | 4-fluoro | 1 | 2 | 2 | [4] |
| 11 | 4-bromo | 0.5 | 1 | 1 | [4] |
| 28 | 3,5-dichloro | 0.25 | 0.5 | 0.5 | [4] |
| 29 | 3,5-bis(trifluoromethyl) | 0.25 | 0.5 | 0.5 | [4] |
Anticancer Agents: Naphthofuran Derivatives
A novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has shown promising anti-cancer effects in liver cancer models.[5] This compound acts by directly binding to and activating Hepatocyte Nuclear Factor 4α (HNF4α), which in turn leads to the inactivation of the STAT3 signaling pathway, inhibiting tumor growth and inducing apoptosis.[5]
The in vitro and in vivo efficacy of NHDC is summarized below.
| Assay | Cell Line / Model | Parameter | Value | Reference |
| Cell Growth Inhibition | HepG2, Hep3B | Concentration Range | 1-10.8 µM | [5] |
| In vivo Tumor Growth Prevention | Xenograft Model | Dosage | 5 mg/kg | [5] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-based Antibacterial Agents
This protocol describes a two-step synthesis of pyrazole derivatives starting from 3',5'-bis(trifluoromethyl)acetophenone.
// Nodes A [label="3',5'-Bis(trifluoromethyl)acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Hydrazinobenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Vilsmeier-Haack Reagent\n(DMF/POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Pyrazole Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C [color="#4285F4"]; B -> C [color="#4285F4"]; C -> E [label="Cyclization", color="#EA4335"]; D -> E [color="#EA4335"]; }
Caption: Synthesis of the pyrazole aldehyde intermediate.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
4-Hydrazinobenzoic acid
-
Vilsmeier-Haack reagent (prepared from DMF and POCl₃)
-
Ethanol
-
Water
Procedure:
-
A mixture of 3',5'-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid is refluxed in ethanol to form the corresponding hydrazone intermediate.[4]
-
The hydrazone is then treated with the Vilsmeier-Haack reagent (prepared in situ from phosphorus oxychloride and dimethylformamide) to undergo cyclization.[4]
-
The reaction mixture is then quenched with water, leading to the precipitation of the pyrazole aldehyde.
-
The solid product is collected by filtration and washed with water to yield the pure aldehyde.[4]
// Nodes A [label="Pyrazole Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Substituted Aniline (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Sodium Triacetoxyborohydride\n(NaBH(OAc)₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Final Pyrazole Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C [color="#EA4335"]; B -> C [color="#EA4335"]; C -> E [label="Reduction", color="#34A853"]; D -> E [color="#34A853"]; }
Caption: Reductive amination of the pyrazole aldehyde.
Materials:
-
Pyrazole aldehyde (from Step 1)
-
Substituted anilines
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve the pyrazole aldehyde and the respective substituted aniline (1.2 equivalents) in dry 1,2-dichloroethane.[6][7]
-
Add sodium triacetoxyborohydride (1.5 - 2 equivalents) to the solution. A catalytic amount of acetic acid can be added for reactions with less reactive amines.[6][7]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)
Method: Broth Microdilution Method
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., S. aureus, MRSA, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compounds in CAMHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8]
-
Protocol 3: Evaluation of In Vitro Anticancer Activity
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)
-
Liver cancer cell lines (e.g., HepG2, Hep3B)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the liver cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of NHDC (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).[5] Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Signaling Pathway
// Nodes NHDC [label="NHDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HNF4a [label="HNF4α", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth\nApoptosis Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthInhibition [label="Tumor Growth Inhibition\nApoptosis Induction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NHDC -> HNF4a [label="Direct Binding &\nActivation", color="#4285F4"]; HNF4a -> pSTAT3 [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; STAT3 -> pSTAT3 [label="Phosphorylation", color="#5F6368"]; pSTAT3 -> TumorGrowth [color="#EA4335"]; HNF4a -> GrowthInhibition [color="#34A853"]; } Caption: Proposed signaling pathway for NHDC in liver cancer cells.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of novel therapeutic agents. The protocols and data presented herein demonstrate its utility in the development of potent antibacterial and anticancer compounds. The unique properties conferred by the bis(trifluoromethyl)phenyl moiety make it an attractive scaffold for further exploration in drug discovery programs targeting a wide range of diseases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Protocol for the Amidation of 3,5-Bis(trifluoromethyl)phenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. 3,5-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in the synthesis of various biologically active molecules due to the presence of the trifluoromethyl groups, which can enhance metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the two trifluoromethyl groups increases the acidity of the carboxylic acid but can also influence the reactivity of downstream intermediates. This document provides detailed protocols for the amidation of this compound with primary and secondary amines using standard coupling reagents, as well as a solvent-free thermal method.
Key Concepts and Signaling Pathways
The primary mechanism for the methods described below involves the activation of the carboxylic acid group of this compound to facilitate nucleophilic attack by an amine. Coupling reagents such as carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU) are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting amide bond formation under mild conditions.
Caption: General signaling pathway for coupling reagent-mediated amidation.
Experimental Protocols
Herein, we detail two primary protocols for the amidation of this compound. Protocol A utilizes the common and highly efficient HATU coupling reagent. Protocol B employs the cost-effective EDC/HOBt reagent combination. An alternative solvent-free thermal amidation is also presented.
Materials and Reagents
-
This compound (MW: 272.14 g/mol )[1]
-
Primary or secondary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol A: Amidation using HATU
This protocol is generally high-yielding and effective for a wide range of amines, including those that are less nucleophilic or sterically hindered.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). The order of addition can be varied, but it is common to add the base last.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol B: Amidation using EDC/HOBt
This is a classic and cost-effective method suitable for many standard amidations. The addition of HOBt helps to suppress racemization (if chiral centers are present) and improve efficiency.
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM.
-
Addition of Amine and EDC: Add the desired amine (1.1 eq) to the solution, followed by EDC (1.2 eq).
-
Addition of Base: Add a tertiary amine base such as DIPEA or TEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol A.
Protocol C: Solvent-Free Thermal Amidation
A study has shown that direct condensation of an acid and an amine can be achieved thermally, albeit in moderate yields for related substrates.[2] This method avoids the use of coupling reagents and solvents.
-
Reaction Setup: In a reaction tube, combine stearic acid (1.0 eq) and 3,5-bis(trifluoromethyl)benzylamine (1.0 eq).[2]
-
Reaction: Heat the mixture at 140 °C for 24 hours in a vessel open to the air.[2] Water vapor can be removed as it forms to drive the reaction equilibrium.[2]
-
Cooling and Purification: After cooling to room temperature, the crude product can be purified directly by flash chromatography on silica gel.[2]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amidation protocols. Yields are estimates based on general literature for similar substrates and should be optimized for specific amine partners.
| Protocol | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| A | HATU (1.2 eq) | DIPEA (2.5 eq) | DMF / DCM | 20-25 | 2-12 | >85% | Highly efficient, good for challenging substrates. |
| B | EDC (1.2 eq) / HOBt (1.2 eq) | DIPEA (2.5 eq) | DMF / DCM | 20-25 | 4-24 | 70-90% | Cost-effective and widely applicable. |
| C | None | None | None | 140 | 24 | ~40% | Solvent-free, avoids reagent waste; moderate yield reported for a similar reaction.[2] |
Workflow Diagram
The following diagram illustrates the general experimental workflow from reaction setup to the purified product.
References
Application Notes and Protocols: Esterification of 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 3,5-bis(trifluoromethyl)phenylacetic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of two trifluoromethyl groups which enhance lipophilicity and metabolic stability of derivative molecules.[1] The following protocols describe two common and effective methods for its esterification: the Fischer-Speier esterification for simple alkyl esters and the Steglich esterification for more complex or thermally sensitive alcohols.
Introduction
This compound is a carboxylic acid that readily undergoes esterification to produce a variety of esters.[1] These esters are often key intermediates in the synthesis of pharmacologically active compounds and other functional organic molecules. The choice of esterification method depends on the nature of the alcohol, the desired scale of the reaction, and the sensitivity of the starting materials to acidic or basic conditions.
Fischer-Speier Esterification is a classic acid-catalyzed method suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl) using an excess of the corresponding alcohol as both a reactant and solvent.[2][3]
Steglich Esterification is a milder, coupling-reagent-mediated method ideal for a wider range of alcohols, including those that are sterically hindered or sensitive to strong acids.[4][5][6][7] It typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).[4][8]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound.
| Parameter | Fischer Esterification (Methyl Ester) | Steglich Esterification (Generic Alcohol) |
| Alcohol | Methanol (large excess) | 1.0 - 1.2 equivalents |
| Catalyst/Reagent | Sulfuric Acid (catalytic) | DCC (1.1 eq.), DMAP (0.1 eq.) |
| Solvent | Methanol | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 65 °C) | Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 6 hours |
| Typical Yield | > 90% | 85 - 95% |
| Work-up | Neutralization, Extraction | Filtration, Extraction |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 3,5-Bis(trifluoromethyl)phenylacetate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to serve as both the reactant and solvent (e.g., 10-20 mL per gram of acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3,5-bis(trifluoromethyl)phenylacetate.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Steglich Esterification for the Synthesis of a Generic Ester of this compound
Materials:
-
This compound
-
Alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the stirring solution in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting acid is consumed (typically 2-6 hours).
-
Once the reaction is complete, filter off the precipitated DCU using a Buchner funnel and wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Simplified mechanism of Fischer-Speier Esterification.
Caption: Simplified mechanism of Steglich Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application of 3,5-Bis(trifluoromethyl)phenylacetic Acid in Organocatalysis: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid is a carboxylic acid featuring a phenyl ring substituted with two highly electron-withdrawing trifluoromethyl groups. These substituents significantly increase the acidity of the carboxylic acid proton, suggesting its potential as a Brønsted acid organocatalyst. In organocatalysis, strong Brønsted acids can play a crucial role in activating substrates, often in conjunction with other catalytic species in co-catalytic systems, particularly in aminocatalysis. However, a comprehensive review of the scientific literature indicates that while the 3,5-bis(trifluoromethyl)phenyl motif is prevalent in a variety of successful organocatalysts, the direct application of this compound itself as a primary organocatalyst is not well-documented.
This document summarizes the current landscape, highlighting the established uses of this compound and related structures in the field of organocatalysis, and provides a perspective on its potential, yet underexplored, applications.
Established Roles of this compound and Related Structures
Current literature primarily describes this compound in the following contexts:
-
Building Block for Complex Molecules: The compound serves as a valuable synthetic intermediate. Its activated phenyl ring and carboxylic acid handle allow for its incorporation into larger, more complex molecular architectures, including precursors for potential therapeutic agents.
-
Precursor to Other Catalysts: The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in the design of highly effective organocatalysts. The strong electron-withdrawing nature of the trifluoromethyl groups is harnessed to enhance the acidity and catalytic activity of other functional groups.
A notable example of a related and widely used organocatalyst is N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea . This thiourea derivative is a powerful hydrogen-bond donor and has been successfully employed in a multitude of asymmetric transformations.
Potential Application as a Brønsted Acid Co-catalyst
The increased acidity of this compound makes it a candidate for use as a Brønsted acid co-catalyst in various organocatalytic reactions. In many aminocatalytic cycles, such as those involving proline or its derivatives, the addition of a Brønsted acid can accelerate the turnover-limiting step, which is often the hydrolysis of the iminium ion intermediate.
A hypothetical co-catalytic cycle for a generic proline-catalyzed aldol reaction is depicted below.
Figure 1. Hypothetical role of this compound in a proline-catalyzed reaction.
In this proposed cycle, the Brønsted acid would protonate the iminium ion, facilitating its hydrolysis to release the product and regenerate the proline catalyst, thereby potentially increasing the overall reaction rate.
Experimental Protocols: A Note on Current Findings
Despite the theoretical potential of this compound as an organocatalyst, extensive searches of the current scientific literature did not yield specific, detailed experimental protocols for its direct application in this capacity. The core requirements for quantitative data tables and detailed methodologies for cited key experiments could not be fulfilled as no such key experiments were found in the accessed literature.
Researchers interested in exploring the catalytic activity of this compound could consider the following general approach for a pilot study, for instance, in a proline-catalyzed Mannich reaction:
Hypothetical Experimental Workflow for a Pilot Study
Figure 2. A general experimental workflow for a pilot study.
Summary and Future Outlook
While this compound is a valuable building block in organic synthesis and a precursor to highly effective organocatalysts, its direct role as an organocatalyst is not yet established in the scientific literature. Its strong acidic character suggests a potential application as a Brønsted acid co-catalyst. The lack of published protocols presents an opportunity for future research to explore and potentially establish the utility of this readily available and strongly acidic compound in the field of organocatalysis. Such studies would be of significant interest to the chemical research community, particularly for the development of new and efficient catalytic systems.
Application Notes and Protocols: Synthesis of Novel Heterocyles Using 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances the lipophilicity, metabolic stability, and binding affinity of target molecules. This document provides detailed protocols for the synthesis of novel heterocycles, specifically 1,3,4-oxadiazoles and outlining a pathway for tetrazole synthesis, utilizing this compound as a key starting material. These heterocycles are of significant interest due to their diverse pharmacological activities.
Synthesis of 2-((3,5-Bis(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole Derivatives
A reliable method for the synthesis of 1,3,4-oxadiazoles from this compound involves a two-step process. The first step is the conversion of the carboxylic acid to the corresponding acyl hydrazide, followed by cyclization to form the oxadiazole ring.
Step 1: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)acetohydrazide
This protocol outlines the synthesis of the key intermediate, 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide, from this compound via an esterification and subsequent hydrazinolysis.
Experimental Protocol:
-
Esterification:
-
To a solution of this compound (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as a crude product, which can be used in the next step without further purification.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate (1.0 eq) in ethanol (15 mL/g of ester).
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide.
-
Quantitative Data Summary:
| Step | Reactants | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | This compound, Methanol, H₂SO₄ | Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate | Methanol | 4-6 | 90-95 |
| 2 | Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate, Hydrazine hydrate | 2-(3,5-Bis(trifluoromethyl)phenyl)acetohydrazide | Ethanol | 6-8 | 85-90 |
Workflow Diagram:
Caption: Synthesis of the acetohydrazide intermediate.
Step 2: Synthesis of 2-((3,5-Bis(trifluoromethyl)phenyl)methyl)-5-substituted-1,3,4-oxadiazoles
This protocol describes the cyclization of the acetohydrazide intermediate with various carboxylic acids to yield the target 1,3,4-oxadiazole derivatives.
Experimental Protocol:
-
To a mixture of 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide (1.0 eq) and a substituted carboxylic acid (1.1 eq), add phosphorus oxychloride (POCl₃, 5-10 mL/g of hydrazide) slowly at 0 °C.
-
Stir the reaction mixture at reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Quantitative Data Summary (Example with Benzoic Acid):
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) |
| 2-(3,5-Bis(trifluoromethyl)phenyl)acetohydrazide | Benzoic Acid | 2-((3,5-Bis(trifluoromethyl)phenyl)methyl)-5-phenyl-1,3,4-oxadiazole | POCl₃ | 10 | 75-85 |
Reaction Pathway Diagram:
Caption: Synthesis of 1,3,4-oxadiazole derivatives.
Alternative Synthetic Route: Ugi Four-Component Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of molecular diversity. This compound can serve as the carboxylic acid component in this reaction. The resulting Ugi adduct can then undergo a post-cyclization modification to yield various heterocyclic scaffolds, such as β-lactams or tetrazoles.
General Protocol for Ugi-4CR followed by Cyclization:
-
Ugi Reaction:
-
To a solution of an aldehyde (1.0 eq) and an amine (1.0 eq) in a suitable solvent (e.g., methanol, trifluoroethanol), add this compound (1.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add an isocyanide (1.0 eq) and continue stirring for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the resulting Ugi adduct by column chromatography.
-
-
Post-Ugi Cyclization (Example: to a lactam):
-
The specific conditions for cyclization will depend on the nature of the Ugi adduct. For example, if the amine component contains a suitable pendant nucleophile, an intramolecular cyclization can be induced under acidic or basic conditions.
-
Logical Relationship Diagram:
Caption: Ugi reaction and subsequent cyclization.
Synthesis of 5-((3,5-Bis(trifluoromethyl)phenyl)methyl)-1H-tetrazole
Tetrazoles are important heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids. The synthesis of a tetrazole derivative can be achieved from this compound via its corresponding nitrile.
Synthetic Pathway:
-
Amide Formation: Convert this compound to the corresponding acetamide.
-
Nitrile Formation: Dehydrate the acetamide to form 3,5-bis(trifluoromethyl)phenylacetonitrile.
-
Tetrazole Formation: React the nitrile with an azide source (e.g., sodium azide with a Lewis acid catalyst) to form the tetrazole ring.
Experimental Workflow Diagram:
Caption: Synthetic route to a tetrazole derivative.
Conclusion
This compound is a versatile starting material for the synthesis of a variety of novel heterocycles. The protocols provided herein for the synthesis of 1,3,4-oxadiazoles and the outlined pathway for tetrazole synthesis offer robust methods for accessing these important scaffolds. Furthermore, the application of multicomponent reactions like the Ugi-4CR opens up avenues for the rapid generation of diverse libraries of bioactive molecules. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Application Notes and Protocols: Derivatization of 3,5-Bis(trifluoromethyl)phenylacetic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylacetic acid is a versatile scaffold in medicinal chemistry. The two trifluoromethyl groups significantly enhance the lipophilicity and metabolic stability of molecules, making it an attractive starting material for the synthesis of novel bioactive compounds. Derivatization of the carboxylic acid moiety into amides and esters allows for the exploration of a wide range of chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of amide derivatives of this compound and their subsequent screening as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway.
Biological Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a membrane-bound enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to an increase in anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.[2] Consequently, FAAH is a prime target for the development of novel therapeutics, and derivatives of this compound have emerged as a promising class of inhibitors.
Data Presentation: Biological Activity of Derivatives
The derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR). The following table summarizes quantitative data for a representative amide derivative against a relevant biological target.
| Compound ID | Derivative Structure | Target Enzyme | Assay Type | IC50 (µM) |
| CA-BTPA | Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | Steroid 5α-reductase type 1 (SRD5A1) | Cell-based | 1.44 ± 0.13[1] |
Note: Data for a structurally related amide is presented to illustrate the potential biological activity. Further screening of a library of this compound derivatives against FAAH is warranted.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Amide Derivatives of this compound
This protocol describes a general method for the synthesis of N-aryl amides from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-bromoaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) or EDCI (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-aryl amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Fluorometric Assay for FAAH Inhibition
This protocol describes a high-throughput screening method to determine the inhibitory activity of the synthesized derivatives against human FAAH. The assay is based on the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Purified human FAAH enzyme
-
FAAH assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-arachidonoyl-L-serine coupled to a fluorescent reporter)
-
Test compounds (synthesized derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in FAAH assay buffer. The final DMSO concentration should not exceed 1%.
-
In the wells of a 96-well microplate, add 10 µL of the diluted test compounds or controls.
-
Add 80 µL of FAAH assay buffer containing the purified FAAH enzyme to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for pre-incubation of the enzyme with the inhibitors.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic FAAH substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission) in kinetic mode for 30 minutes at 37 °C.
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of FAAH inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
References
Application Note: Synthesis of a Novel Putative Kinase Inhibitor Featuring a 3,5-Bis(trifluoromethyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-bis(trifluoromethyl)phenyl group is a valuable pharmacophore in modern drug discovery, known to enhance the metabolic stability and lipophilicity of drug candidates. These properties can lead to improved pharmacokinetic profiles and better cell permeability. In the context of kinase inhibitors, this moiety can also contribute to strong binding interactions within the ATP-binding pocket of various kinases. This application note provides a detailed protocol for the synthesis of a novel putative kinase inhibitor, N-(4-anilinophenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide , by incorporating the 3,5-bis(trifluoromethyl)phenylacetyl group onto a known kinase inhibitor scaffold. This compound is designed as a potential inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.
Proposed Synthetic Scheme
The synthesis of the target compound involves a two-step procedure. First, 3,5-bis(trifluoromethyl)phenylacetic acid is converted to its more reactive acid chloride derivative. Subsequently, this intermediate is coupled with 4-aminodiphenylamine (N-phenyl-p-phenylenediamine) via an amide bond formation to yield the final product.
Experimental Protocols
Materials and Equipment
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
4-Aminodiphenylamine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid) under an inert atmosphere (nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC (by quenching a small aliquot with methanol and spotting against the starting material).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.
-
The resulting crude 3,5-bis(trifluoromethyl)phenylacetyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize N-(4-anilinophenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
-
Dissolve 4-aminodiphenylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10-15 mL per gram) in a flask under an inert atmosphere.
-
Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3,5-bis(trifluoromethyl)phenylacetyl chloride from Protocol 1 in a small amount of anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the stirred solution of the amine.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-anilinophenyl)-2-(3,5-bis(trifluoromethyl)phenyl)acetamide.
-
Characterize the final product by NMR and mass spectrometry.
Data Presentation
As the proposed compound is novel, experimental biological data is not available. However, the table below presents the biological activity of a structurally related amide-based Src kinase inhibitor to provide a benchmark for the potential efficacy of the synthesized compound.
| Compound Reference | Kinase Target | IC50 (nM) | Cell Line |
| Dasatinib | Src | <1 | Various |
| Bosutinib | Src | 1.2 | Kinase Assay |
| Saracatinib (AZD0530) | Src | 2.7 | Kinase Assay |
Note: The data presented is for established Src kinase inhibitors and is intended for comparative purposes only.
Visualizations
Experimental Workflow
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenylacetic Acid as an Internal Standard in Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR relies on the use of a suitable internal standard. 3,5-Bis(trifluoromethyl)phenylacetic acid is an excellent candidate for an internal standard in both proton (¹H) and fluorine-¹⁹F) NMR spectroscopy due to its desirable properties. Its aromatic protons and trifluoromethyl groups provide distinct signals in regions of the NMR spectrum that are often clear of resonances from analytes of interest. Furthermore, its chemical stability and solubility in common deuterated solvents make it a versatile choice for a wide range of applications in research, quality control, and drug development.
These application notes provide a comprehensive guide to using this compound as an internal standard for quantitative NMR analysis.
Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₁₀H₆F₆O₂ |
| Molecular Weight | 272.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and chloroform. |
Quantitative Data
¹H NMR Chemical Shifts
The chemical shifts of the protons in this compound can vary slightly depending on the solvent and concentration. The following table provides approximate chemical shifts in common deuterated solvents.
| Solvent | Aromatic Protons (H-2, H-4, H-6) | Methylene Protons (-CH₂) |
| CDCl₃ | ~7.8 ppm (s, 1H), ~7.7 ppm (s, 2H) | ~3.8 ppm (s, 2H) |
| DMSO-d₆ | ~7.9 ppm (s, 1H), ~7.8 ppm (s, 2H) | ~3.9 ppm (s, 2H) |
| Methanol-d₄ | Not readily available. Expected to be similar to other polar solvents. | Not readily available. |
Note: Chemical shifts are referenced to residual solvent peaks. It is recommended to confirm the chemical shifts in your specific solvent system.
¹⁹F NMR Chemical Shift
T₁ Relaxation Times
The longitudinal relaxation time (T₁) is a critical parameter for accurate quantification in NMR. It is highly dependent on the solvent, temperature, and the presence of other molecules. Therefore, it is essential to measure the T₁ values for both the internal standard and the analyte in the actual sample matrix before performing quantitative experiments. A conservative approach is to set the relaxation delay (D1) to at least 5 times the longest T₁ value of any signal being quantified.
Experimental Protocols
General Workflow for qNMR
The following diagram illustrates the general workflow for performing a quantitative NMR experiment using an internal standard.
Caption: A flowchart of the key steps in a quantitative NMR experiment.
Detailed Protocol for Sample Preparation
-
Accurate Weighing: Accurately weigh a suitable amount of the analyte and this compound into a clean, dry vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1.
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Protocol for NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to obtain optimal resolution and lineshape.
-
T₁ Measurement: Perform an inversion-recovery experiment to determine the T₁ values of the signals of interest for both the analyte and the internal standard.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (D1): Set D1 to be at least 5 times the longest measured T₁ value.
-
Acquisition Time (AQ): Ensure AQ is long enough to allow the FID to decay completely, typically 2-3 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250 is recommended for high precision).
-
-
Data Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum.
Protocol for Data Processing and Calculation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the methylene protons (-CH₂) in ¹H NMR or the -CF₃ groups in ¹⁹F NMR are typically used for quantification.
-
Calculation: The concentration or purity of the analyte can be calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Logical Relationships in qNMR
The following diagram illustrates the relationship between the key parameters and the final calculated purity of the analyte.
Caption: Key parameters influencing the final purity calculation in qNMR.
Applications in Drug Development
The use of this compound as an internal standard in qNMR is highly valuable in various stages of drug development:
-
Purity Assessment of Active Pharmaceutical Ingredients (APIs): Accurately determine the purity of synthesized APIs.
-
Quantification of Impurities: Quantify known impurities in drug substances and products.
-
Formulation Analysis: Determine the concentration of the active ingredient in a drug formulation.
-
Metabolite Quantification: In metabolic studies, it can be used to quantify the concentration of fluorinated drug metabolites.
Conclusion
This compound serves as a reliable and versatile internal standard for quantitative ¹H and ¹⁹F NMR spectroscopy. Its distinct and well-resolved signals, coupled with its chemical stability, make it an excellent choice for accurate and precise quantification in a variety of applications, particularly within the pharmaceutical industry. By following the detailed protocols outlined in these application notes, researchers can confidently employ this standard to obtain high-quality quantitative data.
Application Notes and Protocols for the Grignard Reaction of 3,5-Bis(trifluoromethyl)bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful execution of the Grignard reaction using 3,5-bis(trifluoromethyl)bromobenzene. The resulting organometallic compound, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is a critical intermediate in the synthesis of various active pharmaceutical ingredients, particularly substance P (neurokinin-1) receptor antagonists.[1] This guide emphasizes safety, reproducibility, and provides clear, actionable protocols for laboratory application.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2] The preparation of Grignard reagents from electron-deficient aryl halides, such as 3,5-bis(trifluoromethyl)bromobenzene, presents unique challenges, including difficulties in initiation and potential hazards.[3][4] The two trifluoromethyl groups strongly withdraw electron density from the aromatic ring, making the carbon-bromine bond less reactive towards magnesium insertion.[5]
This protocol outlines two reliable methods for the preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide: direct reaction with magnesium metal and a halogen-magnesium exchange reaction.[1][3] It also provides a detailed procedure for the subsequent reaction with an electrophile, using acetic anhydride as an example to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, a key pharmaceutical intermediate.[1][3]
Safety Precautions
WARNING: The Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene is potentially explosive.[3][4] Detonations have been reported, particularly upon loss of solvent or with moderate heating.[3][4] Strict adherence to safety protocols is mandatory.
-
Reaction Scale and Environment: All operations should be conducted in a certified chemical fume hood.[6][7] For initial attempts or scaling up, the use of a blast shield is highly recommended.[6] Avoid working alone.[6][8]
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[9][10] All glassware must be rigorously dried, typically by flame-drying or oven-drying, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[3][9]
-
Solvent Choice: Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are essential for stabilizing the Grignard reagent.[1][5] Ethers are highly flammable and can form explosive peroxides upon storage.[9] Use freshly opened bottles of anhydrous solvent or freshly distilled solvent.[9]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[9][11] An ice-water bath should always be readily available to control the reaction temperature.[9] Addition of the aryl halide should be slow and controlled to prevent a runaway reaction.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[6][7][8]
Experimental Data Summary
The following tables summarize quantitative data from representative protocols for the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide and its subsequent reaction.
Table 1: Comparison of Grignard Reagent Formation Protocols
| Parameter | Protocol 1: Direct Magnesium Insertion[1] | Protocol 2: Halogen-Magnesium Exchange[3] |
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)bromobenzene |
| Reagent | Magnesium granules | Isopropylmagnesium chloride (i-PrMgCl) in THF |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | Reflux, then ambient | -5 °C to 0 °C |
| Initiation | Addition of a small amount of bromide solution to refluxing magnesium slurry | Dropwise addition of i-PrMgCl solution |
| Reaction Time | 1 hour for bromide addition | 1 hour for i-PrMgCl addition |
| Key Observation | Grignard initiation may also be conducted at 0-20°C. | Internal temperature must not exceed 0°C. |
Table 2: Data for Subsequent Reaction with Acetic Anhydride
| Parameter | Protocol 1: Direct Magnesium Insertion Product[1] | Protocol 2: Halogen-Magnesium Exchange Product[3] |
| Electrophile | Acetic Anhydride | Acetic Anhydride |
| Reaction Temperature | -15 °C | -5 °C to 0 °C |
| Addition Method | Grignard solution added to excess acetic anhydride | Grignard solution added to excess acetic anhydride |
| Product | 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one | 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one |
| Yield | Not explicitly stated for isolated product | 86-87% (after distillation) |
| Purity/Analysis | Product can be distilled (BP 185-189°C) | Purified by bulb-to-bulb distillation (122-132°C at 25 mmHg) |
Detailed Experimental Protocols
This protocol is adapted from a patented process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.[1]
Materials:
-
Magnesium granules (2.1 equivalents)
-
3,5-Bis(trifluoromethyl)bromobenzene (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Anhydride
-
50% Sodium Hydroxide (NaOH) solution
-
Water
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer
-
Thermocouple
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, an addition funnel, a nitrogen/argon inlet, and a magnetic stir bar.
-
Magnesium Slurry: Charge the flask with magnesium granules (2.1 eq.) and anhydrous THF. Heat the mixture to a gentle reflux.
-
Grignard Initiation: Dissolve 3,5-bis(trifluoromethyl)bromobenzene (1 eq.) in a separate portion of anhydrous THF. Add a small amount (approx. 5 mL for a 98 mmol scale) of this bromide solution to the refluxing magnesium slurry to initiate the reaction. Initiation is indicated by bubbling and a color change.
-
Bromide Addition: Once the reaction has initiated, add the remaining bromide solution dropwise over approximately 1 hour, maintaining a gentle reflux.
-
Completion and Cooldown: After the addition is complete, continue stirring until the reaction is deemed complete (e.g., by monitoring the disappearance of the starting bromide by GC). Cool the resulting dark brown Grignard solution to ambient temperature using a water bath.
-
Reaction with Acetic Anhydride: In a separate flask, prepare a solution of excess acetic anhydride in THF and cool it to -15 °C.
-
Addition of Grignard Reagent: Transfer the prepared Grignard reagent via cannula to the cold acetic anhydride solution over 1 hour, ensuring the temperature is maintained at -15 °C.
-
Work-up:
-
Warm the reaction mixture to 10 °C.
-
Carefully add water to quench the reaction.
-
Vigorously stir the biphasic mixture while adding 50% NaOH dropwise until the pH of the aqueous layer is stable at 8.0.
-
Separate the organic layer, which contains the desired product, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
-
The product can be further purified by distillation.[1]
-
This protocol provides a safer, low-temperature alternative for generating the Grignard reagent.[3]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene (1 equivalent)
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (2 M, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic Anhydride
-
Deionized water
-
Methyl tert-butyl ether (MTBE)
-
2.5 N Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Pressure-equalizing addition funnel
-
Inert gas inlet
-
Thermocouple
-
Magnetic stirrer
-
Double-ended needle (cannula)
Procedure:
-
Setup: Assemble a flame-dried three-neck flask under an inert atmosphere, equipped with a magnetic stir bar, a thermocouple, an inert gas inlet, and an addition funnel.
-
Initial Solution: Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene (1 eq.) and anhydrous THF. Cool the solution to -5 °C in an ice-salt water bath.
-
Grignard Formation: Add the solution of i-PrMgCl in THF (1.1 eq.) dropwise to the cooled bromide solution over 1 hour. It is critical to maintain the internal reaction temperature below 0 °C.
-
Reaction with Acetic Anhydride:
-
In a separate flame-dried flask, place excess acetic anhydride and cool it to -5 °C.
-
Transfer the freshly prepared Grignard solution (at -5 °C) into the cold acetic anhydride solution via a cannula over approximately 2 hours, keeping the temperature below 0 °C.
-
Stir the resulting pale yellow solution for an additional 30 minutes at 0 °C.
-
-
Work-up:
-
Remove the ice bath and quench the reaction by the dropwise addition of deionized water over 1 hour.
-
Heat the biphasic mixture to 60 °C for 15 minutes to destroy any remaining acetic anhydride.
-
Cool the mixture to room temperature and separate the organic layer.
-
Dilute the organic layer with MTBE.
-
Wash the organic solution with 2.5 N NaOH until the aqueous phase pH reaches ~7.1.
-
Subsequently, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate by rotary evaporation.
-
The crude product can be purified by distillation to afford 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one as a clear, colorless oil.[3]
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the preparation of the Grignard reagent and its subsequent reaction.
Caption: Workflow for Direct Magnesium Insertion Method.
Caption: Workflow for Halogen-Magnesium Exchange Method.
Caption: General Workflow for Reaction and Work-up.
Applications in Drug Development
3,5-Bis(trifluoromethyl)bromobenzene and its corresponding Grignard reagent are valuable building blocks in medicinal chemistry.[12] The 3,5-bis(trifluoromethyl)phenyl moiety is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and receptor binding affinity. Its primary documented use is in the synthesis of neurokinin-1 (NK₁) receptor antagonists, which have applications as antiemetic and antidepressant agents.[1] The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, as detailed in the protocols, is a key step in producing these therapeutic agents.[1] Furthermore, this versatile intermediate can be used to prepare fluorescent probes and other complex organic molecules for various research applications.[12]
References
- 1. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dchas.org [dchas.org]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. quora.com [quora.com]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. bloomtechz.com [bloomtechz.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step, large-scale synthesis of 3,5-Bis(trifluoromethyl)phenylacetic acid, a key building block in the development of various pharmaceuticals. The outlined synthetic strategy is designed for scalability and relies on well-established chemical transformations, ensuring a reproducible and efficient process.
Introduction
This compound and its derivatives are important intermediates in medicinal chemistry, notably in the synthesis of neurokinin-1 (NK-1) receptor antagonists. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the compound's lipophilicity and metabolic stability, making it a valuable moiety in drug design. The following protocols describe a robust, multi-step synthesis suitable for producing kilogram quantities of the target compound, starting from commercially available 1,3-bis(trifluoromethyl)benzene.
Overall Synthetic Scheme
The recommended synthetic route proceeds through five key steps, starting with the bromination of 1,3-bis(trifluoromethyl)benzene. The resulting bromide is converted to a benzyl alcohol via a Grignard reaction, which is then transformed into the corresponding benzyl bromide. Subsequent cyanation and hydrolysis yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
This procedure is adapted from a patented process for the selective bromination of 1,3-bis(trifluoromethyl)benzene, which is suitable for large-scale production.[1]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1,3-Bis(trifluoromethyl)benzene | 214.12 | 10.7 | 50.0 |
| 1,3-Dibromo-5,5-dimethylhydantoin | 285.98 | 7.73 | 27.0 |
| 96% Sulfuric Acid | 98.08 | - | - |
| Glacial Acetic Acid | 60.05 | - | - |
| 5N Sodium Hydroxide | 40.00 | - | - |
| Water | 18.02 | - | - |
Procedure:
-
To a suitable reactor, charge the sulfuric acid and glacial acetic acid.
-
Cool the acid mixture to 25°C and add 1,3-bis(trifluoromethyl)benzene.
-
With vigorous stirring, add 1,3-dibromo-5,5-dimethylhydantoin in portions, maintaining the internal temperature at approximately 45°C.
-
After the addition is complete, maintain the reaction mixture at 45°C for 4-5 hours.
-
Cool the reaction mixture to 2°C and slowly quench by adding it to cold water.
-
Stir vigorously for 10 minutes, then allow the layers to separate.
-
Separate the lower organic layer and wash with 5N sodium hydroxide solution.
-
The resulting crude 3,5-bis(trifluoromethyl)bromobenzene can be used in the next step without further purification.
Step 2: Synthesis of 3,5-Bis(trifluoromethyl)benzyl alcohol
This step involves the formation of a Grignard reagent, followed by a reaction with paraformaldehyde.[2] Safety precautions should be taken due to the exothermic nature of the Grignard formation.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 3,5-Bis(trifluoromethyl)bromobenzene | 293.01 | 14.65 | 50.0 |
| Magnesium Turnings | 24.31 | 1.34 | 55.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - |
| Solid Paraformaldehyde | (30.03)n | 1.65 | 55.0 |
| Aqueous Hydrochloric Acid (1M) | 36.46 | - | - |
Procedure:
-
In a reactor equipped for inert atmosphere operation, charge magnesium turnings and anhydrous THF.
-
Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to initiate the Grignard reaction.
-
Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture.
-
In a separate reactor, prepare a slurry of solid paraformaldehyde in anhydrous THF.
-
Slowly add the Grignard reagent to the paraformaldehyde slurry, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzyl alcohol.
Step 3: Synthesis of 3,5-Bis(trifluoromethyl)benzyl bromide
The benzyl alcohol is converted to the corresponding bromide, which is a more reactive intermediate for the subsequent cyanation step.[3]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | 244.13 | 12.2 | 50.0 |
| 48% Hydrobromic Acid | 80.91 | - | - |
| Sulfuric Acid | 98.08 | - | - |
Procedure:
-
Charge the crude 3,5-bis(trifluoromethyl)benzyl alcohol into a reactor.
-
Slowly add 48% hydrobromic acid, followed by the cautious addition of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford 3,5-bis(trifluoromethyl)benzyl bromide.
Step 4: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetonitrile
This is a standard nucleophilic substitution reaction to introduce the nitrile group.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 307.03 | 15.35 | 50.0 |
| Sodium Cyanide | 49.01 | 2.7 | 55.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - |
| Water | 18.02 | - | - |
Procedure:
-
In a reactor, dissolve sodium cyanide in a mixture of DMSO and water.
-
Heat the solution to a moderate temperature (e.g., 60-70°C).
-
Slowly add 3,5-bis(trifluoromethyl)benzyl bromide to the cyanide solution.
-
Maintain the reaction at temperature until completion.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield 3,5-bis(trifluoromethyl)phenylacetonitrile.
Step 5: Synthesis of this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid.[4]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 253.14 | 12.66 | 50.0 |
| Sulfuric Acid (concentrated) | 98.08 | - | - |
| Water | 18.02 | - | - |
Procedure:
-
In a reactor, prepare a mixture of concentrated sulfuric acid and water.
-
Add the 3,5-bis(trifluoromethyl)phenylacetonitrile to the acid mixture.
-
Heat the reaction to reflux and maintain for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and pour it onto ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.
Alternative Synthetic Route: Willgerodt-Kindler Reaction
An alternative, more convergent approach is the Willgerodt-Kindler reaction of 3,5-bis(trifluoromethyl)acetophenone. This route is shorter but may require more extensive purification.[5][6]
Caption: Willgerodt-Kindler reaction pathway.
This reaction typically involves heating the ketone with sulfur and an amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid. While this method reduces the number of synthetic steps, the reaction conditions can be harsh, and purification of the final product from sulfur-containing byproducts can be challenging on a large scale.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 1,3-Bis(trifluoromethyl)benzene | 3,5-Bis(trifluoromethyl)bromobenzene | 1,3-Dibromo-5,5-dimethylhydantoin, H2SO4 | 90-95 |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)benzyl alcohol | Mg, Paraformaldehyde | 80-85 |
| 3 | 3,5-Bis(trifluoromethyl)benzyl alcohol | 3,5-Bis(trifluoromethyl)benzyl bromide | HBr, H2SO4 | 85-90 |
| 4 | 3,5-Bis(trifluoromethyl)benzyl bromide | 3,5-Bis(trifluoromethyl)phenylacetonitrile | NaCN, DMSO | 90-95 |
| 5 | 3,5-Bis(trifluoromethyl)phenylacetonitrile | This compound | H2SO4, H2O | 85-90 |
Disclaimer: These protocols are intended for use by qualified professionals and should be performed in a laboratory or manufacturing setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific equipment and scales.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
- 3. 3,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 98 85068-33-3 [sigmaaldrich.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)phenylacetic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 3,5-bis(trifluoromethyl)phenylacetic acid and its derivatives in agrochemical research. It includes detailed application notes on their use as insecticides and fungicides, quantitative data on their efficacy, and standardized experimental protocols for their synthesis and biological evaluation.
Application Notes: Insecticidal Derivatives
The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in the development of novel insecticides. Amide derivatives, in particular, have shown significant activity against various insect pests, most notably mosquitoes. These compounds often act as metabolic poisons or disrupt other essential physiological processes.
Structure-Activity Relationship (SAR) Insights
Research into trifluoromethylphenyl amides (TFMPAs) has demonstrated that the presence and position of the trifluoromethyl (-CF3) groups on the phenyl ring are crucial for insecticidal activity. The 3,5-disubstitution pattern is a common feature in potent insecticidal molecules. The nature of the amide side chain also plays a significant role in determining the compound's toxicity and spectrum of activity.
Quantitative Efficacy Data
The following table summarizes the insecticidal activity of selected amide derivatives containing the 3,5-bis(trifluoromethyl)phenyl group against the yellow fever mosquito, Aedes aegypti.
| Compound ID | Compound Name | Bioassay Type | Target Species | LC50 (μM) | LD50 (nmol/mg) | Reference |
| 1 | N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Larvicidal | Aedes aegypti | 125 | - | [1] |
| 2 | N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Larvicidal | Aedes aegypti | 2.53 | - | [1] |
| 1 | N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Adulticidal (Topical) | Aedes aegypti | - | 4.27 | [1] |
| 2 | N-(3,5-Bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Adulticidal (Topical) | Aedes aegypti | - | 2.12 | [1] |
| 3 | N-(3,5-bis(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | Adulticidal (Topical) | Aedes aegypti | - | 4.73 | [1] |
| Control | Fipronil | Larvicidal | Aedes aegypti | 0.014 | - | [1] |
Application Notes: Fungicidal Derivatives
Derivatives of this compound have also been investigated for their potential as antifungal agents against a range of plant pathogens. The lipophilic nature of the bis(trifluoromethyl)phenyl group can enhance the compound's ability to penetrate fungal cell membranes.
Spectrum of Activity
Trifluoromethylphenyl amides have demonstrated efficacy against several species of the genus Colletotrichum, which causes anthracnose diseases in a wide variety of crops. They have also shown activity against Phomopsis and Botrytis species, which are responsible for stem and fruit rots, and gray mold, respectively.
Qualitative Fungicidal Activity
The table below presents the observed fungicidal activity of a representative trifluoromethylphenyl amide against various plant pathogenic fungi.
| Compound ID | Compound Name | Fungal Species | Activity Level | Reference |
| 4 | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum | Strong | |
| 4 | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Phomopsis viticola | Strong | |
| 4 | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Botrytis cinerea | Moderate | |
| 4 | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Fusarium oxysporum | Moderate |
Note: While compound 4 is not a direct derivative of this compound, its structural similarity and activity provide a strong rationale for exploring derivatives of the target acid.
Application Notes: Herbicidal Safeners
While direct herbicidal activity of this compound derivatives is not extensively documented in publicly available literature, structurally related compounds have been patented for their use as herbicide safeners. Safeners are compounds applied with a herbicide to protect the crop from injury without reducing the herbicide's efficacy against target weeds.
Mechanism of Action
Derivatives of 3,5-bis(trifluoromethyl)phenoxy carboxylic acids have been shown to reduce injury to grain sorghum from certain herbicides. The proposed mechanism involves enhancing the crop's ability to metabolize the herbicide, thereby detoxifying it before significant damage can occur. This suggests that amides and esters of this compound could be explored for similar safener activity.
Experimental Protocols
Protocol 4.1: General Synthesis of N-Aryl Amides from this compound
This protocol describes a general method for the synthesis of N-aryl amides, which have demonstrated insecticidal and fungicidal properties. The procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an appropriate aniline.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent in vacuo to yield the crude 3,5-bis(trifluoromethyl)phenylacetyl chloride. Use this crude product immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl amide.
-
Caption: General workflow for the synthesis of N-aryl amides.
Protocol 4.2: Larvicidal Bioassay against Aedes aegypti
This protocol is adapted from standard WHO guidelines for evaluating the larvicidal activity of chemical compounds.
Materials:
-
Late 3rd or early 4th instar larvae of Aedes aegypti
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions
-
Deionized water
-
250 mL beakers or plastic cups
-
Pipettes
-
Small fishnet or sieve
-
Incubator set to 27 ± 2 °C and 80 ± 10% RH
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Prepare serial dilutions from the stock solution to create a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control group with the same concentration of DMSO used in the highest test concentration should also be prepared.
-
-
Bioassay Setup:
-
For each concentration and the control, set up four replicates.
-
Add 99 mL of deionized water to each beaker.
-
Add 1 mL of the appropriate test dilution (or DMSO solution for the control) to each beaker and mix gently to achieve the final desired concentration.
-
Introduce 25 healthy, actively swimming larvae into each beaker using a pipette or dropper.
-
Provide a small amount of larval food to each beaker.
-
-
Incubation and Observation:
-
Place the beakers in an incubator for 24 hours.
-
After 24 hours, count the number of dead (moribund larvae that cannot surface are considered dead) and live larvae in each beaker.
-
Record the data for each replicate.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration. If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values with their 95% confidence intervals.
-
Caption: Workflow for the mosquito larvicidal bioassay.
Protocol 4.3: Antifungal Broth Microdilution Assay
This protocol is based on the CLSI M38-A2 guidelines for filamentous fungi to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Fungal isolates (e.g., Colletotrichum acutatum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline with 0.05% Tween 80
-
Hemocytometer
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer or microplate reader (optional)
-
Incubator set to 28-35 °C
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a PDA plate for 7-10 days to encourage sporulation.
-
Harvest spores by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the spore concentration of the supernatant to 1-5 x 10⁶ spores/mL using a hemocytometer.
-
Dilute this adjusted suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the test compounds in DMSO.
-
In the 96-well plate, add 100 µL of RPMI-1640 medium to all wells.
-
Add 2 µL of the appropriate compound dilution to the wells, creating a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Include a positive control (a known fungicide) and a negative/growth control (DMSO without compound). Also, include a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Seal the plates and incubate at the appropriate temperature for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a complete or significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.
-
Caption: Workflow for the antifungal broth microdilution assay.
Logical Relationships in Agrochemical Development
The development of novel agrochemicals from this compound follows a logical progression from synthesis to targeted application.
Caption: Relationship between the core chemical and its agrochemical uses.
References
Application Notes and Protocols: The Role of 3,5-Bis(trifluoromethyl)phenylacetic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Bis(trifluoromethyl)phenylacetic acid is a versatile fluorinated building block with significant applications in material science and drug discovery. Its unique structure, featuring a phenylacetic acid core flanked by two strongly electron-withdrawing trifluoromethyl groups, imparts desirable properties to target molecules, including enhanced thermal stability, metabolic resistance, and modified lipophilicity. These characteristics make it a valuable component in the synthesis of advanced polymers, as well as a key intermediate in the development of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of amides, which are foundational structures in both polymer and medicinal chemistry.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in modern material science and drug design. The trifluoromethyl (-CF3) group, in particular, can dramatically alter the physical, chemical, and biological properties of a compound. This compound serves as a readily available scaffold containing two such groups, making it an attractive starting material for a variety of synthetic applications.
In polymer science , the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the thermal stability, chemical resistance, and optical properties of polymers such as polyamides and polyimides. The bulky and rigid nature of this group can also influence polymer chain packing and morphology.
In drug development , this compound is a key intermediate for the synthesis of anti-tumor and anti-inflammatory agents.[1] The trifluoromethyl groups can improve a drug candidate's metabolic stability by blocking sites of enzymatic oxidation and can also increase its lipophilicity, potentially enhancing cell membrane permeability and bioavailability.[1] Furthermore, it has been utilized as a building block in the combinatorial synthesis of compound libraries, such as pentaamine and bis-heterocyclic libraries, for the screening of new therapeutic agents, including those with antitubercular activity.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆F₆O₂ | [4][5][6] |
| Molecular Weight | 272.14 g/mol | [1][4][5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 121-123 °C | [1][2] |
| pKa (predicted) | 3.99 | [1] |
| Solubility | Soluble in methanol, ethanol, and acetone | [1][2] |
| CAS Number | 85068-33-3 | [1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its subsequent use in amide synthesis, a common reaction in both polymer and pharmaceutical development.
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetyl Chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative, a key intermediate for many subsequent reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or neat thionyl chloride
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gases produced (HCl and SO₂ or CO/CO₂).
-
Addition of Reactants (Thionyl Chloride Method):
-
To the flask, add this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask. The reaction can often be run neat in thionyl chloride.
-
Add a catalytic drop of anhydrous DMF.
-
-
Addition of Reactants (Oxalyl Chloride Method):
-
To the flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
-
Reaction:
-
For the thionyl chloride method, gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
For the oxalyl chloride method, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Work-up:
-
After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride by distillation or under reduced pressure using a rotary evaporator. Care should be taken to handle the volatile and corrosive reagents appropriately.
-
The resulting crude 3,5-bis(trifluoromethyl)phenylacetyl chloride, a liquid or low-melting solid, can often be used in the next step without further purification.
-
Protocol 2: Synthesis of N-Benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
This protocol details the synthesis of an amide using the previously prepared acid chloride and benzylamine as a model amine.
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetyl chloride
-
Benzylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine as a base
-
Separatory funnel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3,5-bis(trifluoromethyl)phenylacetyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.
-
Reaction: Cool the acid chloride solution to 0 °C in an ice bath. Slowly add the amine/base solution dropwise to the stirred acid chloride solution. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: The crude N-benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide can be purified by recrystallization or column chromatography on silica gel.
Protocol 3: Direct Amidation of this compound
This protocol provides an alternative method for amide synthesis that avoids the isolation of the acid chloride, using a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA))
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the chosen coupling agent (1.1-1.2 eq), and, if applicable, HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.
-
Addition of Base and Amine: Add DIPEA (2.0-3.0 eq) to the mixture and stir for a few minutes to activate the carboxylic acid. Then, add benzylamine (1.0-1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Safety Information
-
This compound may cause skin, eye, and respiratory irritation.[1]
-
Reagents such as thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile building block in material science. The protocols provided herein offer robust and adaptable methods for its incorporation into amide-containing structures, which are prevalent in both advanced functional polymers and biologically active molecules. The unique properties conferred by the bis(trifluoromethyl)phenyl moiety make this compound a key resource for researchers and scientists aiming to develop novel materials and therapeutics with enhanced performance characteristics.
References
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jelsciences.com [jelsciences.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Bis(trifluoromethyl)phenylacetic acid synthesis.
Overview of Synthetic Routes
There are three primary synthetic routes for the preparation of this compound, each with its own set of advantages and challenges. The selection of a particular route may depend on the availability of starting materials, scalability, and the specific equipment at hand. The main routes are:
-
Grignard Carboxylation: This classic method involves the formation of a Grignar reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by carboxylation with carbon dioxide.
-
Willgerodt-Kindler Reaction: This reaction converts 3,5-bis(trifluoromethyl)acetophenone to the corresponding thioamide, which is then hydrolyzed to the desired carboxylic acid.
-
Hydrolysis of 3,5-Bis(trifluoromethyl)benzyl Cyanide: This route involves the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound for each of the primary synthetic routes.
Route 1: Grignard Carboxylation
Q1: I am having trouble initiating the Grignard reaction. What can I do?
A1: Difficulty in initiating the Grignard reaction is a common issue, especially with electron-deficient aryl halides like 3,5-bis(trifluoromethyl)bromobenzene. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.
-
Activate the Magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine (the color should disappear upon initiation), or adding a few drops of 1,2-dibromoethane.
-
Local Heating: Gentle heating with a heat gun at the spot where the magnesium is located can help initiate the reaction. Be cautious not to overheat the entire flask.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote the reaction.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can initiate the reaction.
Q2: My reaction mixture turns dark brown or black during Grignard reagent formation. Is this normal?
A2: A color change to brown or black can indicate side reactions. The primary side reaction to be concerned about is Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. This is more prevalent with aryl bromides and iodides. While a slight darkening is common, a very dark color may indicate significant byproduct formation, which will lower your yield. To minimize this, ensure a slow, controlled addition of the aryl halide to the magnesium suspension.
Q3: The yield of my carboxylation step is low. How can I improve it?
A3: Low yields in the carboxylation step can result from several factors:
-
Insufficient Carbon Dioxide: Ensure a good stream of dry carbon dioxide gas is bubbled through the Grignard solution, or pour the Grignard solution onto a large excess of crushed dry ice. The reaction is exothermic, so maintain a low temperature (e.g., -78 °C) to favor the carboxylation.
-
Reaction with Air: The Grignard reagent can also react with oxygen from the air. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction and workup.
-
Grignard Reagent Concentration: The concentration of the Grignard reagent may be lower than expected due to incomplete formation or side reactions. It is advisable to titrate the Grignard solution before use to determine its exact concentration.
Route 2: Willgerodt-Kindler Reaction
Q1: The Willgerodt-Kindler reaction is proceeding very slowly or not at all. What could be the problem?
A1: The Willgerodt-Kindler reaction can be sluggish, particularly with electron-deficient ketones like 3,5-bis(trifluoromethyl)acetophenone.
-
Reaction Temperature: This reaction typically requires high temperatures, often refluxing in a high-boiling solvent like pyridine or morpholine. Ensure your reaction temperature is adequate.
-
Reagent Stoichiometry: An excess of sulfur and the amine (e.g., morpholine) is often required to drive the reaction to completion.
-
Purity of Reagents: Ensure the starting acetophenone, sulfur, and amine are of high purity.
Q2: I am getting a complex mixture of products instead of the desired thioamide. What are the likely side reactions?
A2: The Willgerodt-Kindler reaction can be messy, and several side reactions can occur.
-
Incomplete Reaction: Unreacted starting material will be present.
-
Formation of Other Sulfur-Containing Compounds: Various polysulfides and other byproducts can form.
-
Decomposition: At the high temperatures required, some decomposition of the starting material or product may occur. Careful temperature control is crucial.
-
Hydrolysis of Thioamide: If water is present in the reaction mixture, the intermediate thioamide can hydrolyze to the carboxylic acid prematurely.
Q3: The hydrolysis of the thioamide is not going to completion. How can I improve the yield of the final acid?
A3: The hydrolysis of the intermediate thioamide requires vigorous conditions.
-
Strong Acid or Base: Use a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) for the hydrolysis.
-
Elevated Temperature: Refluxing the thioamide in the acidic or basic solution for several hours is typically necessary for complete conversion.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst can facilitate the hydrolysis, especially under basic conditions.
Route 3: Hydrolysis of 3,5-Bis(trifluoromethyl)benzyl Cyanide
Q1: The cyanation reaction of 3,5-bis(trifluoromethyl)benzyl bromide is giving a low yield. What are the common pitfalls?
A1: Low yields in the cyanation step can be due to:
-
Competing Elimination Reaction: The use of a strong, bulky base can favor elimination (E2) over substitution (SN2). Using a cyanide salt like NaCN or KCN in a polar aprotic solvent (e.g., DMSO or DMF) at a moderate temperature is generally effective.
-
Hydrolysis of the Benzyl Bromide: If water is present in the reaction, the benzyl bromide can hydrolyze to the corresponding alcohol. Ensure anhydrous conditions.
-
Purity of the Benzyl Bromide: The starting 3,5-bis(trifluoromethyl)benzyl bromide should be pure. Impurities can lead to side reactions.
Q2: The hydrolysis of the nitrile is very slow. How can I accelerate it?
A2: The hydrolysis of nitriles, especially those that are sterically hindered or attached to electron-withdrawing groups, can be challenging.
-
Harsh Conditions: Both acidic and basic hydrolysis often require prolonged heating at reflux.
-
Acid Catalysis: Refluxing with a strong acid like 6M H₂SO₄ or concentrated HCl is a common method. The reaction proceeds via the formation of an amide intermediate, which is then further hydrolyzed.
-
Base Catalysis: Refluxing with a concentrated aqueous base like 6M NaOH is also effective. The initial product is the carboxylate salt, which needs to be acidified in the workup to obtain the carboxylic acid. The strongly electron-withdrawing trifluoromethyl groups can make the benzylic position more susceptible to side reactions under strongly basic conditions.
Q3: I am observing the formation of the corresponding amide as a major byproduct during hydrolysis. How can I drive the reaction to the carboxylic acid?
A3: Formation of the amide is an intermediate step in the hydrolysis of a nitrile. If the amide is isolated as the major product, it indicates that the hydrolysis has not gone to completion. To favor the formation of the carboxylic acid:
-
Increase Reaction Time and/or Temperature: Prolonged reflux is often necessary.
-
Use More Concentrated Acid or Base: Increasing the concentration of the acid or base can accelerate the second hydrolysis step (amide to carboxylic acid).
-
For Basic Hydrolysis: Ensure that at least two equivalents of base are used, one to react with the nitrile and a second to deprotonate the resulting carboxylic acid and drive the equilibrium forward.
Data Presentation
The following table summarizes typical yields for the different synthetic routes to phenylacetic acids. Please note that the yields for this compound may vary depending on the specific reaction conditions and optimization.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Notes |
| Grignard Carboxylation | 3,5-Bis(trifluoromethyl)bromobenzene | Mg, CO₂ | 60-80 | Yield is highly dependent on the successful formation of the Grignard reagent and efficient carboxylation. |
| Willgerodt-Kindler Reaction | 3,5-Bis(trifluoromethyl)acetophenone | Sulfur, Morpholine, then H₃O⁺/H⁺ | 40-70 | Can be a low-yielding reaction with electron-deficient substrates; requires high temperatures and may produce significant byproducts. |
| Nitrile Hydrolysis | 3,5-Bis(trifluoromethyl)benzyl cyanide | H₂SO₄ or NaOH, then H₃O⁺ | 75-90 | Generally a high-yielding reaction, but the synthesis of the starting benzyl cyanide adds a step to the overall process. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts (as indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution slowly onto a large excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction mixture by slowly adding 1M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
-
Thioamide Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-bis(trifluoromethyl)acetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-5 equivalents).
-
Heat the mixture to reflux (typically 130-150 °C) for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of H₂S.
-
-
Hydrolysis:
-
Cool the reaction mixture and add a solution of concentrated HCl or 50% H₂SO₄.
-
Heat the mixture to reflux for an additional 4-8 hours until the hydrolysis of the thioamide is complete (monitor by TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude acid by recrystallization.
-
Protocol 3: Synthesis via Nitrile Hydrolysis
-
Synthesis of 3,5-Bis(trifluoromethyl)benzyl Cyanide:
-
Dissolve 3,5-bis(trifluoromethyl)benzyl bromide (1 equivalent) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude nitrile, which can be used in the next step without further purification.
-
-
Hydrolysis of the Nitrile:
-
To the crude 3,5-bis(trifluoromethyl)benzyl cyanide, add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 3-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if performing a basic hydrolysis) or by TLC.[1]
-
A typical yield for the hydrolysis of benzyl cyanide to phenylacetic acid is around 80%.[2]
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Visualizations
Caption: Overview of the three main synthetic routes to this compound.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
References
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 3,5-Bis(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most frequently cited methods for synthesizing this compound include:
-
Grignard Reaction: Carboxylation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide, which is prepared from 3,5-bis(trifluoromethyl)bromobenzene and magnesium metal.[1][2]
-
Hydrolysis of a Nitrile: Hydrolysis of 3,5-bis(trifluoromethyl)benzyl cyanide (also known as 3,5-bis(trifluoromethyl)phenylacetonitrile).[3]
-
Willgerodt-Kindler Reaction: Rearrangement and oxidation of 3,5-bis(trifluoromethyl)acetophenone using sulfur and an amine (like morpholine), followed by hydrolysis of the resulting thioamide.[4][5]
Q2: What are the key safety concerns when preparing the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene?
A2: The preparation of trifluoromethyl-substituted phenyl Grignard reagents requires significant caution. There have been reports of detonations, which may be caused by a loss of solvent contact, leading to runaway exothermic side reactions.[6] It is crucial to maintain strict control over the reaction temperature, ensure efficient stirring, and perform the reaction in an appropriate solvent like THF, well below the reflux temperature.[6] The use of highly activated magnesium should also be handled with care.[6]
Q3: My final product has a melting point lower than the reported 121-123 °C. What could be the issue?
A3: A depressed melting point typically indicates the presence of impurities. Depending on the synthetic route, common impurities include unreacted starting materials, biphenyl byproducts (from Grignard synthesis), or incompletely hydrolyzed amide/thioamide intermediates.[2][7] Purification by recrystallization or chromatography is recommended to remove these impurities.
Troubleshooting Guide: Grignard Reaction Route
This is a common and effective route but is sensitive to experimental conditions.
Problem 1: The Grignard reaction fails to initiate.
-
Possible Cause: A passivating layer of magnesium oxide on the surface of the magnesium turnings is preventing the reaction with the alkyl halide.[1]
-
Solution:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Crush some of the magnesium turnings in the flask (under an inert atmosphere) using a dry glass rod to expose a fresh metal surface.[1]
-
Chemical Initiators: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] The iodine will react with the magnesium, cleaning the surface, and its color will fade as the reaction begins.[8]
-
Mechanical Activation: Briefly placing the flask in an ultrasonic bath can help initiate the reaction by physically disrupting the oxide layer.[8]
-
Heating: Gentle heating can be applied to start the reaction, but once initiated, the heating mantle should be removed immediately as the reaction is exothermic.[8]
-
Problem 2: The yield of this compound is low, and a yellowish, solid byproduct is isolated.
-
Possible Cause: Formation of a homocoupling product, 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl. This side reaction is favored at higher temperatures and high concentrations of the aryl halide.[2]
-
Solution:
-
Control Reagent Addition: Add the solution of 3,5-bis(trifluoromethyl)bromobenzene slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[2]
-
Temperature Management: Maintain a gentle reflux using the heat of the reaction itself. Avoid excessive external heating, which promotes byproduct formation.[2]
-
Purification: The biphenyl byproduct is typically less polar than the desired carboxylic acid. It can be removed by trituration with a non-polar solvent like petroleum ether or by recrystallization.[2] The acid product can be purified via an acid-base extraction.[8]
-
Problem 3: The primary product obtained is 3,5-bis(trifluoromethyl)benzene instead of the carboxylic acid.
-
Possible Cause: The highly reactive Grignard reagent was quenched by a proton source, most commonly water.[1]
-
Solution:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried overnight) and assembled while hot under an inert atmosphere (nitrogen or argon).[1][2]
-
Dry Solvents: Use anhydrous solvents, typically anhydrous diethyl ether or THF, for the reaction.[1]
-
Dry Starting Materials: Ensure the 3,5-bis(trifluoromethyl)bromobenzene is free of water.
-
Summary of Grignard Reaction Conditions and Outcomes
| Parameter | Recommended Condition | Rationale / Potential Issue if Deviated |
| Glassware | Oven-dried, assembled hot | Prevents quenching of Grignard reagent by moisture.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with O₂ and moisture.[2] |
| Solvent | Anhydrous Diethyl Ether or THF | Water will destroy the Grignard reagent.[1] |
| Mg Activation | Crushing, Iodine, or 1,2-Dibromoethane | Removes MgO layer to initiate the reaction.[1][8] |
| Aryl Halide Addition | Slow, dropwise | Minimizes biphenyl byproduct formation.[2] |
| Temperature | Gentle reflux (self-sustaining) | High temperatures increase side reactions.[2][6] |
| Carboxylation | Solid CO₂ (Dry Ice) | Gaseous CO₂ can be inefficient. |
| Workup | Acidic (e.g., HCl) | Protonates the carboxylate salt to yield the final acid.[9] |
Troubleshooting Guide: Other Synthetic Routes
Problem 4 (Willgerodt-Kindler Route): The main product is a thioamide, not the carboxylic acid.
-
Possible Cause: The Willgerodt-Kindler reaction first produces a thioamide, which must be subsequently hydrolyzed to the carboxylic acid.[4][5]
-
Solution:
-
Isolate the Intermediate: Isolate the thioamide after the initial reaction with sulfur and morpholine.
-
Perform Hydrolysis: Subject the isolated thioamide to vigorous hydrolysis conditions (e.g., refluxing with aqueous acid or base) to convert it to the desired carboxylic acid. The formation of the carboxylic acid is sometimes considered a side reaction if the thioamide is the desired product.[4]
-
Problem 5 (Nitrile Hydrolysis Route): The reaction stalls at the amide intermediate.
-
Possible Cause: Incomplete hydrolysis of the nitrile. The hydrolysis proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step often requires more forcing conditions.
-
Solution:
-
Increase Reaction Time/Temperature: Prolong the reaction time or increase the temperature of the hydrolysis (e.g., extended reflux).
-
Use Stronger Acid/Base: Switch to a more concentrated acid (e.g., H₂SO₄) or base (e.g., NaOH) to drive the hydrolysis of the stable amide intermediate to completion.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis via Grignard Reaction and Carboxylation
-
Grignard Reagent Formation: Under an inert atmosphere, place magnesium turnings in an oven-dried, three-necked flask equipped with a condenser and an addition funnel. Add a small amount of a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF via the addition funnel. Initiate the reaction using one of the activation methods described above. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.[2][8]
-
Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice (solid CO₂) in small portions to the vigorously stirred solution. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.[8][9]
-
Workup and Purification: Quench the reaction by slowly adding aqueous HCl. This will protonate the magnesium carboxylate salt. Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers and perform an acid-base extraction by adding aqueous NaOH to deprotonate the carboxylic acid, moving it to the aqueous layer. Wash the basic aqueous layer with ether to remove neutral byproducts like biphenyl. Re-acidify the aqueous layer with HCl to precipitate the this compound. Collect the solid product by filtration and recrystallize from a suitable solvent.[9]
Visualizing the Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Grignard pathway.
Visualizing Grignard Reaction Troubleshooting
Caption: A logical flowchart for troubleshooting a Grignard reaction that fails to initiate.
Visualizing the Willgerodt-Kindler Reaction Pathway
Caption: The two-stage process of the Willgerodt-Kindler reaction to form the target carboxylic acid.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound 98 85068-33-3 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
Purification of crude 3,5-Bis(trifluoromethyl)phenylacetic acid by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3,5-Bis(trifluoromethyl)phenylacetic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is inappropriate for this compound. | 1. Add small additional portions of hot solvent until the solid dissolves. 2. Consult the solvent selection table and choose a more appropriate solvent or solvent system. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound (121-123 °C). 2. The solution is supersaturated. 3. High impurity content depressing the melting point. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before cooling slowly. 3. Consider a pre-purification step like a silica gel plug filtration if impurities are significant. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation. 3. The cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration and allow to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Crystals form in the funnel during hot filtration. | 1. Premature cooling of the solution. | 1. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. 2. Use a slight excess of hot solvent to keep the compound dissolved. 3. Filter the solution as quickly as possible. |
| Low recovery of purified crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble. 3. Incomplete crystallization. | 1. Reduce the volume of the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| The purified crystals are colored. | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the overall yield. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its polarity, a mixture of a polar solvent like methanol or ethanol with a non-polar co-solvent like hexane or heptane is often a good starting point. Toluene has also been suggested for similar compounds. A small-scale solvent screen is highly recommended to determine the optimal solvent or solvent system for your specific crude material.
Q2: How do I perform a solvent screen?
A2: To perform a solvent screen, place a small amount of your crude material (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., methanol, ethanol, toluene, ethyl acetate, hexane, water) dropwise at room temperature to assess solubility. Then, heat the tubes to the boiling point of the solvent to observe solubility at elevated temperatures. A good solvent will show low solubility at room temperature and high solubility upon heating. For two-solvent systems, dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists.
Q3: What is the expected melting point of pure this compound?
A3: The literature melting point of this compound is in the range of 121-123 °C. A sharp melting point within this range is a good indicator of purity.
Q4: Can I use a single-solvent recrystallization for this compound?
A4: Yes, a single-solvent recrystallization is possible if a solvent is found that meets the criteria of high solubility when hot and low solubility when cold. Methanol is a potential candidate, though a mixed-solvent system often provides better control over the crystallization process and can lead to higher purity.
Q5: How can I improve the crystal size?
A5: Slower cooling generally leads to the formation of larger and purer crystals. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath. Avoid agitating the solution during the initial cooling phase.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆F₆O₂ |
| Molecular Weight | 272.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 121-123 °C |
| Solubility in Methanol | ~25 mg/mL |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Type | Boiling Point (°C) | Notes |
| Toluene | Aromatic | 111 | Good for aromatic compounds. |
| Heptane/Hexane | Alkane | 98/69 | Often used as an anti-solvent with a more polar solvent. |
| Ethyl Acetate | Ester | 77 | Medium polarity solvent. |
| Ethanol | Alcohol | 78 | Polar protic solvent. |
| Methanol | Alcohol | 65 | Polar protic solvent, known to dissolve the compound. |
| Water | Aqueous | 100 | The compound is likely insoluble, making it a good anti-solvent. |
| Dichloroethane | Halogenated | 84 | Mentioned for similar compounds. |
| Chloroform | Halogenated | 61 | Mentioned for similar compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Methanol)
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add a magnetic stir bar. Place the flask on a hotplate stirrer and add methanol in small portions while stirring and gently heating. Continue adding methanol until the solid just dissolves (approximately 40 mL, based on a solubility of 25 mg/mL).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel with a fluted filter paper and a receiving flask with a small amount of boiling methanol. Filter the hot solution quickly.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol (2-3 mL).
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (Example with Methanol and Water)
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in a minimal amount of hot methanol.
-
Addition of Anti-Solvent: While the methanol solution is still hot, add water dropwise until the solution becomes faintly cloudy and the turbidity persists.
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Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Overcoming solubility issues of 3,5-Bis(trifluoromethyl)phenylacetic acid in reactions
Technical Support Center: 3,5-Bis(trifluoromethyl)phenylacetic Acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a solid compound with a melting point of 121-123 °C.[1] Its key identifiers are:
| Property | Value |
| CAS Number | 85068-33-3[1][2][3] |
| Molecular Formula | C₁₀H₆F₆O₂[3][4] |
| Molecular Weight | 272.14 g/mol [1][3] |
Q2: Why does this compound have poor solubility in some common reaction solvents?
The solubility of a carboxylic acid is influenced by the balance between its hydrophilic carboxyl group (-COOH) and its hydrophobic organic structure.[5] The structure of this compound contains two highly electronegative trifluoromethyl (CF₃) groups. These groups significantly increase the lipophilicity (hydrophobicity) of the phenyl ring, which can lead to poor solubility in polar solvents.[6][7]
Q3: Is there any quantitative solubility data available for this compound?
Q4: What are the initial recommended solvents to try for dissolving this acid?
Based on its structure and available data, polar aprotic solvents are often a good starting point. Consider the following:
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Methanol: Known to be effective.[1]
-
Tetrahydrofuran (THF)
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N,N-Dimethylformamide (DMF)
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Acetonitrile (ACN)
-
Dichloromethane (DCM)
Q5: How can I improve the solubility of this acid for a reaction if it's not dissolving sufficiently?
Several techniques can be employed to enhance solubility:
-
Use of Co-solvents: Adding a small amount of a solvent in which the acid is highly soluble (like DMF or THF) to the main reaction solvent can significantly improve overall solubility.[8][9]
-
In-situ Salt Formation (pH Adjustment): For reactions tolerant of basic conditions, adding a non-nucleophilic base (e.g., triethylamine, DIPEA) can deprotonate the carboxylic acid. The resulting carboxylate salt is often much more soluble in polar solvents than the neutral acid.[8]
-
Heating: Gently warming the reaction mixture can increase the solubility of the acid. However, be mindful of the thermal stability of all reactants and reagents.
-
Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions involving a water-immiscible organic solvent and an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the deprotonated carboxylate anion from the aqueous phase (or solid-liquid interface) into the organic phase where the reaction occurs.[10][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: The acid does not fully dissolve in my chosen reaction solvent at the start of the reaction.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility | 1. Increase Temperature: Gently heat the mixture while stirring. Check for dissolution. 2. Add a Co-solvent: Add a small volume (e.g., 5-10% of total volume) of a polar aprotic solvent like DMF or DMSO. 3. Change Solvent System: If possible, switch to a solvent with higher solubilizing power, such as pure DMF or NMP. |
| Insufficient solvent volume | Increase the solvent volume to further dilute the reaction. Be aware this may slow down reaction kinetics for bimolecular reactions. |
Issue 2: The reaction is sluggish or fails to proceed to completion.
A common cause for sluggish reactions is that the reactant is not fully available in the solution phase.
Caption: Troubleshooting workflow for sluggish reactions.
Issue 3: A precipitate forms during the reaction.
| Potential Cause | Troubleshooting Step |
| Product is insoluble | If the product is precipitating, this can be beneficial for driving the reaction to completion. Filter the solid at the end of the reaction. |
| A salt byproduct is forming and crashing out | This is common in amide couplings where urea byproducts (from DCC) or ammonium salts form. These can often be removed by filtration during workup. |
| Reactant is crashing out due to temperature change | If the reaction was heated to dissolve the acid, it might precipitate upon cooling. Maintain a constant, elevated temperature if the reaction conditions allow. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
Amide bond formation is a common reaction for carboxylic acids. However, challenges can arise with sterically hindered or electron-deficient substrates.[12][13] This protocol provides a robust method for coupling this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add anhydrous DMF and stir until the acid is fully dissolved. Gentle warming (to ~40 °C) may be applied if necessary, then cool back to room temperature.
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Add the amine to the solution, followed by DIPEA.
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In a separate vial, dissolve HATU in a small amount of anhydrous DMF.
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Add the HATU solution dropwise to the reaction mixture at room temperature.
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Stir the reaction for 4-16 hours, monitoring progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
References
- 1. 3,5-ビス(トリフルオロメチル)フェニル酢酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CAS 351-35-9: [3-(Trifluoromethyl)phenyl]acetic acid [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 3,5-Bis(trifluoromethyl)phenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 3,5-bis(trifluoromethyl)phenylacetic acid. Due to the strong electron-withdrawing nature of the two trifluoromethyl groups, this substrate can present challenges, often leading to sluggish reactions and low yields. This guide offers detailed protocols, data tables, and visual aids to help overcome these common issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete Activation of the Carboxylic Acid: The electron-withdrawing trifluoromethyl groups reduce the nucleophilicity of the carboxylate, making activation more difficult. Standard coupling reagents may be insufficient.[1][2] 2. Poor Nucleophilicity of the Amine: If the amine coupling partner is also electron-deficient (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity will hinder the reaction.[2][3] 3. Presence of Moisture: Water can hydrolyze the activated ester intermediate, reverting it to the carboxylic acid.[1] | 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimides (EDC, DCC) to more reactive uronium/aminium salts like HATU, HCTU, or phosphonium salts like PyBOP.[4] For particularly challenging couplings, consider converting the carboxylic acid to the more reactive acyl fluoride in situ using reagents like TFFH or BTFFH.[3] 2. Optimize Reaction Conditions: Increase the reaction temperature. Microwave heating can sometimes be effective. Extend the reaction time and monitor progress by TLC or LC-MS.[3] 3. Ensure Anhydrous Conditions: Use anhydrous solvents and dry all reagents thoroughly before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is recommended. |
| Formation of Significant Side Products | 1. N-acylurea Formation: With carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, halting the desired reaction. 2. Epimerization/Racemization: If the carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur, especially with prolonged activation times or at elevated temperatures.[1][4] | 1. Add an Additive: When using carbodiimides, include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to trap the O-acylisourea intermediate and form a more stable active ester, minimizing N-acylurea formation.[1] 2. Control Temperature and Activation Time: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) if racemization is a concern. Pre-activate the carboxylic acid for a minimal amount of time before adding the amine.[1] |
| Difficult Purification | 1. Removal of Coupling Reagent Byproducts: The byproducts of many coupling reagents (e.g., dicyclohexylurea from DCC, tetramethylurea from HATU) can be difficult to separate from the desired amide product.[5] 2. Unreacted Starting Materials: Due to the low reactivity of this compound, significant amounts of unreacted acid and amine may remain. | 1. Choose Reagents with Water-Soluble Byproducts: Use EDC, as its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6] 2. Optimize Workup Procedure: Perform acidic and basic washes to remove unreacted amine and carboxylic acid, respectively. For reactions in DMF, washing with a 5% LiCl aqueous solution can help remove residual solvent.[5] 3. Purification Technique: If simple extraction and washing are insufficient, purification by flash column chromatography or recrystallization may be necessary.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" substrate for amide coupling?
The two trifluoromethyl groups on the phenyl ring are strongly electron-withdrawing. This reduces the electron density of the carboxylic acid, making the carboxylate a weaker nucleophile and thus slowing down the initial activation step with the coupling reagent.
Q2: Which coupling reagent is best to start with for this acid?
For a starting point, a uronium salt like HATU is often a good choice due to its high efficiency and ability to suppress racemization.[8] If yields are still low, moving to a more specialized protocol, such as in situ acyl fluoride formation, is a logical next step.[3]
Q3: What is the recommended order of addition for the reagents?
It is generally best to "pre-activate" the carboxylic acid. This involves dissolving the this compound in an anhydrous solvent, adding the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA), and stirring for a short period (15-30 minutes) before adding the amine.[1] This ensures the formation of the active ester before the amine is introduced.
Q4: Can I use DMAP as a base or catalyst?
While DMAP can be an effective acylation catalyst, it can sometimes have a detrimental effect on yield in couplings with sterically hindered or electron-deficient substrates, possibly due to the formation of a sterically demanding N-acyl-DMAP intermediate.[3] It is often better to use a hindered, non-nucleophilic base like DIPEA or triethylamine.
Q5: How can I effectively monitor the reaction's progress?
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. When using TLC, ensure you have spots for your starting acid, amine, and a co-spot to track the formation of the new, typically less polar, amide product.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the coupling of this compound with various amines. These are representative examples based on protocols for similarly challenging substrates.
Table 1: Comparison of Coupling Reagents for the Synthesis of N-benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide
| Entry | Coupling Reagent(s) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.5 eq) | DMF | 25 | 24 | 40-50 |
| 2 | HATU (1.2 eq) | DIPEA (2.5 eq) | DMF | 25 | 12 | 75-85 |
| 3 | DCC (1.2 eq), DMAP (0.1 eq) | - | DCM | 25 | 24 | 30-40 |
| 4 | BTFFH (1.2 eq) | DIPEA (2.5 eq) | Acetonitrile | 80 | 12 | >90 |
Table 2: Effect of Amine Nucleophilicity on Coupling with this compound using HATU
| Entry | Amine | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DIPEA (2.5 eq) | DMF | 25 | 12 | 82 |
| 2 | Aniline | DIPEA (2.5 eq) | DMF | 25 | 24 | 55 |
| 3 | 4-Nitroaniline | DIPEA (2.5 eq) | DMF | 60 | 24 | <20 |
| 4 | Morpholine | DIPEA (2.5 eq) | DMF | 25 | 8 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv).
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Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution.
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Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) and stir the mixture at room temperature for 15 minutes for pre-activation.
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Add the amine (1.05 equiv) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Difficult Couplings using In Situ Acyl Fluoride Formation
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In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.3 equiv) in anhydrous acetonitrile.
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Add N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (BTFFH) (1.5 equiv) and DIPEA (4.5 equiv).
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Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
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In a separate flask, dissolve the amine (1.0 equiv) in anhydrous acetonitrile.
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Add the amine solution to the activated acyl fluoride mixture.
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Heat the reaction mixture in a sealed vessel at 80 °C for 12-24 hours, monitoring for completion.[3]
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After cooling to room temperature, concentrate the mixture in vacuo.
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Redissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1.
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Purify the product via flash column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for amide coupling reactions.
Caption: A troubleshooting guide for diagnosing and resolving low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
Preventing decomposition of 3,5-Bis(trifluoromethyl)phenylacetic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Bis(trifluoromethyl)phenylacetic acid to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents.[1]
Q4: What are the potential hazardous decomposition products?
A4: Under thermal stress, hazardous decomposition products can include carbon oxides and hydrogen fluoride.[1]
Q5: How can I tell if my sample of this compound has started to decompose?
A5: Visual signs of degradation are not always apparent. The most reliable way to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. These methods can separate and quantify the parent compound and its potential degradation products.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to moisture, air, or light. | Discard the sample and obtain a fresh one. Review storage procedures to ensure the container is tightly sealed and protected from light. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using HPLC or ¹⁹F NMR. If degradation is confirmed, acquire a new batch and ensure proper storage. |
| Appearance of unexpected peaks in analytical chromatograms or spectra | Formation of degradation products. | Characterize the unknown peaks using techniques like mass spectrometry (MS) coupled with chromatography. Conduct a forced degradation study to identify potential degradation products and their analytical signatures. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound. Method validation according to ICH guidelines is essential for regulatory purposes.
1. Instrumentation and Columns:
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HPLC system with a UV detector
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography.
2. Mobile Phase Preparation:
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A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
The pH of the aqueous buffer should be optimized to ensure good peak shape and retention of the acidic analyte.
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The ratio of the organic to the aqueous phase should be adjusted to achieve a suitable retention time for the parent peak.
3. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) for reproducibility.
4. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.
5. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of any new peaks that could indicate degradation products.
-
The peak area of the main compound can be used to quantify its purity over time.
Protocol 2: ¹⁹F NMR for Quantifying Degradation
¹⁹F NMR is a powerful tool for the selective detection and quantification of fluorinated compounds and their degradation products.
1. Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
2. Sample Preparation:
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Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid or another stable fluorinated compound with a distinct chemical shift).
3. NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. The two trifluoromethyl groups on this compound should give a single, sharp peak.
-
Ensure a sufficient relaxation delay between scans for accurate quantification.
4. Data Analysis:
-
Integrate the area of the peak corresponding to this compound and the peak of the internal standard.
-
The relative integration of these peaks can be used to determine the concentration and purity of the analyte. The appearance of new signals in the ¹⁹F NMR spectrum would indicate the formation of fluorine-containing degradation products.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for monitoring the stability of the compound.
References
Troubleshooting guide for reactions involving 3,5-Bis(trifluoromethyl)phenyl Grignard reagents.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)phenyl Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 3,5-bis(trifluoromethyl)bromobenzene is not initiating. What are the common causes and solutions?
A1: Initiation failure is a frequent issue. Several factors can contribute to this:
-
Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents the reaction from starting.
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Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water. All glassware must be rigorously dried, and anhydrous solvents must be used.
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Poor Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for stabilizing the Grignard reagent.
Troubleshooting Steps:
-
Activate the Magnesium:
-
Mechanical Activation: Crush the magnesium pieces in the flask in situ under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Initiation Techniques: Add a small portion of the 3,5-bis(trifluoromethyl)bromobenzene solution to the activated magnesium. Gentle heating or sonication can help initiate the reaction. An exothermic reaction and the appearance of a cloudy, grayish-brown solution are signs of successful initiation.[1][2]
Q2: I am observing a significant amount of a biphenyl side product in my reaction. How can I minimize its formation?
A2: The formation of a homocoupled biphenyl product, 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl, is a common side reaction known as a Wurtz-type coupling.[3] This is favored by:
-
High local concentrations of the aryl bromide.
-
Increased reaction temperatures.
Strategies to Minimize Biphenyl Formation:
-
Slow Addition: Add the solution of 3,5-bis(trifluoromethyl)bromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide.
-
Temperature Control: Maintain a gentle reflux or a controlled temperature. Avoid excessive heating, which can accelerate the side reaction.
-
Solvent: Use THF, which can better solvate and stabilize the Grignard reagent, potentially reducing side reactions.
Q3: My reaction yield is consistently low, even after successful Grignard formation. What are other potential issues?
A3: Low yields can result from several factors beyond the initial Grignard formation:
-
Incorrect Stoichiometry: Ensure you are using an appropriate excess of magnesium. Using less than 2.1 equivalents of magnesium turnings can result in incomplete consumption of the bromide.[4]
-
Grignard Reagent Degradation: The 3,5-bis(trifluoromethyl)phenyl Grignard reagent can be unstable, especially at higher temperatures or if solvent is lost.
-
Reaction with Electrophile: The subsequent reaction with your electrophile may be inefficient. For instance, in acylations with acetic anhydride, adding the Grignard reagent to an excess of the anhydride is crucial to prevent the formation of a bis-adduct.[4][5]
Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Magnesium Equivalents | > 2.1 eq | To ensure complete consumption of the aryl bromide.[4] |
| Reaction Time (Formation) | 1-5 hours | Typically complete within 2 hours, but longer times may be needed.[4] |
| Temperature (Acylation) | -15 °C to -10 °C | For adding the Grignard reagent to acetic anhydride to minimize side products.[4] |
| Order of Addition (Acylation) | Add Grignard to excess Ac₂O | Prevents the formation of the tertiary alcohol by-product.[4][5] |
Q4: Are there safety concerns associated with preparing 3,5-bis(trifluoromethyl)phenyl Grignard reagents?
A4: Yes, there are significant safety risks. Trifluoromethylphenyl Grignard reagents are known to be potentially explosive.[5][6][7]
-
Detonation Risk: Detonations can occur upon loss of solvent contact or upon moderate heating.[6][7] It is critical to ensure the reaction mixture remains well-solvated and to avoid overheating.
-
Exothermic Reactions: The formation of the Grignard reagent can be highly exothermic after an induction period.[1] This can lead to a runaway reaction if not properly controlled.
Recommended Safety Protocols:
-
Alternative Preparation Method: Whenever possible, use the low-temperature halogen-magnesium exchange method developed by Knochel. This procedure avoids the use of magnesium metal and has not shown a propensity for runaway reactions.[5]
-
Strict Temperature Control: If using magnesium metal, conduct the reaction well below the reflux temperature of THF.[5]
-
Maintain Solvent Volume: Ensure the reaction is never heated to dryness.
-
Use a Safety Shield: Always conduct the reaction behind a blast shield.
Experimental Protocols
Protocol 1: Low-Temperature Halogen-Magnesium Exchange (Knochel Method)
This is the recommended safer procedure for preparing 3,5-bis(trifluoromethyl)phenylmagnesium chloride.[5]
-
Setup: Equip a three-necked, round-bottom flask with a thermocouple, an inert gas inlet, and an addition funnel.
-
Reagents: Charge the flask with 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF.
-
Cooling: Cool the solution to -5 °C using an ice-salt water bath.
-
Addition: Add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (2 M) dropwise over 1 hour, ensuring the internal temperature does not exceed 0 °C.
-
Completion: The resulting solution is the 3,5-bis(trifluoromethyl)phenylmagnesium chloride Grignard reagent, ready for use.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during reactions involving 3,5-bis(trifluoromethyl)phenyl Grignard reagents.
Caption: Troubleshooting workflow for Grignard reactions.
Key Problem Relationships
The following diagram illustrates the relationship between common problems and their root causes.
Caption: Root causes of common Grignard reaction issues.
References
- 1. cerritos.edu [cerritos.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purity Analysis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for developing and troubleshooting an HPLC method for the purity analysis of 3,5-Bis(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would involve a C18 column, a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the acidic analyte. Given the compound's solubility in methanol, this can also be considered as the organic component of the mobile phase.[1] Detection by UV at a wavelength around 254 nm is a reasonable starting point.
Q2: What are the key physical and chemical properties of this compound relevant to HPLC analysis?
A2: Key properties include its acidic nature due to the carboxylic acid group, its solubility in methanol (25 mg/mL), and its solid form at room temperature with a melting point between 121-123°C.[1] Its chemical structure, C10H6F6O2, and molecular weight of 272.14 g/mol are also important for calculations.[1][2]
Q3: Why is an acidic modifier used in the mobile phase?
A3: An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is used to suppress the ionization of the carboxylic acid group on the analyte. This results in a more retained and sharper peak, improving chromatographic performance. For basic compounds, a lower pH generally leads to more symmetric peaks.[3]
Q4: How should I prepare my sample of this compound for injection?
A4: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water.[1] It is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from blocking the column or system tubing.[4]
Q5: What are forced degradation studies and why are they important for purity analysis?
A5: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[5][6][7] These studies are critical for developing a stability-indicating HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the method is specific for purity analysis.[5][7]
Experimental Protocol: Proposed HPLC Method
This proposed method serves as a starting point and requires validation according to ICH guidelines to ensure it is suitable for its intended purpose.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound in the sample diluent to achieve a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis.
Pressure Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[8][9] | 1. Systematically remove components (guard column, then analytical column) to identify the source of the blockage.[10] 2. If the column is blocked, try back-flushing it.[10] 3. Ensure proper sample and mobile phase filtration.[4][8] |
| Low Backpressure | Leak in the system.[9] | 1. Inspect all fittings and connections for leaks.[3][11] 2. Check pump seals for wear and tear.[8] |
| Pressure Fluctuations | Air bubbles in the pump or mobile phase.[8][9] | 1. Degas the mobile phase thoroughly using sonication or vacuum.[4] 2. Purge the pump to remove any trapped air bubbles.[8] |
Baseline and Peak Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations, or column contamination.[4] | 1. Ensure the mobile phase is well-mixed and degassed.[4] 2. Use a column oven to maintain a stable temperature.[8] 3. Flush the column with a strong solvent. |
| Baseline Noise | Air bubbles in the detector, contaminated mobile phase, or detector lamp issues.[4] | 1. Degas the mobile phase and purge the system.[4] 2. Use high-purity HPLC-grade solvents.[12] 3. Check the detector lamp's energy and replace if necessary.[13] |
| Ghost Peaks | Contamination in the injection system or carryover from a previous injection.[4] | 1. Run a blank injection (injecting only the mobile phase) to confirm carryover. 2. Clean the autosampler needle and injection port.[4] |
| Peak Tailing | Secondary interactions with the stationary phase, column overload, or improper mobile phase pH.[14] | 1. Ensure the mobile phase pH is appropriate to suppress analyte ionization. 2. Reduce the sample concentration. 3. Consider using a different column with less active silanol groups.[11] |
| Peak Splitting | Column overload, poor column packing, or sample solvent incompatible with the mobile phase.[14] | 1. Decrease the injection volume or sample concentration. 2. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[11] |
| Retention Time Shifts | Inconsistent mobile phase preparation, column degradation, or fluctuating flow rate.[8] | 1. Prepare fresh mobile phase accurately. 2. Allow sufficient time for column equilibration between runs.[13] 3. Check the pump for consistent flow rate.[8] |
Visual Guides
Caption: A simplified workflow for HPLC analysis.
Caption: A logical approach to HPLC troubleshooting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. labcompare.com [labcompare.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. agilent.com [agilent.com]
- 11. realab.ua [realab.ua]
- 12. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Managing exothermic reactions in the synthesis of 3,5-Bis(trifluoromethyl)phenylacetic acid derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3,5-bis(trifluoromethyl)phenylacetic acid and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient laboratory operations.
Troubleshooting Guides: Managing Exothermic Events
Exothermic reactions, if not properly controlled, can lead to runaway reactions, reduced product yield, and significant safety hazards. Below are troubleshooting guides for common synthetic routes to this compound.
Route 1: Grignard Reaction of 3,5-Bis(trifluoromethyl)benzyl Halide with CO₂
This route involves the formation of a highly reactive Grignard reagent, which is a significantly exothermic step.
Issue 1: Uncontrolled Exotherm During Grignard Reagent Formation
-
Observation: A rapid and uncontrolled increase in reaction temperature, vigorous boiling of the solvent, and potential gas evolution upon addition of the benzyl halide to magnesium turnings.
-
Potential Causes:
-
Addition rate of the 3,5-bis(trifluoromethyl)benzyl halide is too fast.
-
Inadequate cooling of the reaction vessel.
-
Concentration of reagents is too high.
-
Localized "hot spots" on the magnesium surface.
-
-
Solutions:
-
Immediate Actions:
-
Cease the addition of the benzyl halide immediately.
-
Increase external cooling by adding more dry ice or lowering the cryocooler temperature.
-
If the reaction is approaching a dangerous level, have a quenching bath (e.g., saturated aqueous ammonium chloride) ready for emergency use, but only as a last resort and with appropriate safety shields in place.
-
-
Preventative Measures:
-
Slow and Controlled Addition: Utilize a syringe pump or a dropping funnel for a slow, dropwise addition of the benzyl halide solution. This allows for the dissipation of heat as it is generated.
-
Adequate Cooling: Ensure a robust cooling system is in place before starting the reaction. An ice-salt bath may be insufficient; a dry ice/acetone or a cryocooler is recommended to maintain a consistently low temperature.
-
Dilution: Conduct the reaction at a lower concentration to help manage the heat output.
-
Initiation: Add a small portion of the halide solution first and wait for a gentle exotherm, indicating the reaction has initiated, before proceeding with the slow addition of the remainder.
-
-
Issue 2: Delayed or No Initiation of Grignard Reaction, Followed by a Sudden, Violent Exotherm
-
Observation: No initial temperature increase or visual signs of reaction, leading to an accumulation of unreacted halide. The reaction then initiates abruptly, causing a dangerous temperature spike.
-
Potential Causes:
-
Passivated magnesium surface (oxide layer).
-
Presence of moisture in the glassware, solvent, or reagents.
-
-
Solutions:
-
Magnesium Activation:
-
Use fresh, shiny magnesium turnings.
-
Activate the magnesium surface prior to the reaction by stirring it under a dry, inert atmosphere.
-
A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction. The disappearance of the iodine's color indicates activation.
-
-
Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under vacuum or oven-dry it and cool under an inert atmosphere (nitrogen or argon) before use.
-
Use freshly distilled, anhydrous solvents.
-
Ensure the 3,5-bis(trifluoromethyl)benzyl halide is free of moisture.
-
-
Route 2: Willgerodt-Kindler Reaction of 3',5'-Bis(trifluoromethyl)acetophenone
This reaction involves heating a ketone with sulfur and an amine (typically morpholine) and can also be exothermic.
Issue: Exothermic Reaction During Heating
-
Observation: A sudden increase in temperature and pressure upon reaching the reaction temperature.
-
Potential Causes:
-
Heating rate is too rapid.
-
Poor heat dissipation from the reaction vessel.
-
-
Solutions:
-
Gradual Heating: Heat the reaction mixture slowly and in stages to the desired temperature.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution.
-
Appropriate Scale: For larger scale reactions, consider using a jacketed reactor with a temperature control unit for more precise and uniform heating.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when preparing the 3,5-bis(trifluoromethyl)phenyl Grignard reagent?
A1: The primary safety concern is the potential for a runaway exothermic reaction, which can lead to a fire or explosion. Studies have shown that trifluoromethylphenyl Grignard reagents can be explosive upon loss of solvent contact or with moderate heating.[1][2] It is crucial to maintain strict temperature control and never allow the reaction to proceed without adequate cooling.
Q2: Are there safer alternatives to the traditional Grignard reaction with magnesium metal for this synthesis?
A2: Yes, a low-temperature halogen-magnesium exchange reaction is a safer alternative. For example, reacting 3,5-bis(trifluoromethyl)bromobenzene with isopropylmagnesium chloride (i-PrMgCl) in THF at 0 °C can generate the desired Grignard reagent with better temperature control.[2]
Q3: How can I minimize the formation of the Wurtz coupling byproduct in the Grignard reaction?
A3: The Wurtz coupling byproduct, 1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane, can be minimized by:
-
Slow addition of the benzyl halide at a low temperature.[3]
-
Using high-quality, activated magnesium .[3]
-
Solvent choice: A mixture of 2-methyltetrahydrofuran (2-MeTHF) and tetrahydrofuran (THF) has been shown to be effective in reducing Wurtz coupling for benzylic Grignard reagents.[3]
Q4: What are the signs of a successful and controlled Grignard reaction initiation?
A4: A successful initiation is typically indicated by a gentle bubbling from the magnesium surface, a slight warming of the reaction mixture, and a cloudy or hazy appearance of the solution.[3] The disappearance of the color of an iodine crystal, if used as an initiator, also signals the start of the reaction.[3]
Q5: What are the key considerations for the hydrolysis of 3,5-bis(trifluoromethyl)phenylacetonitrile?
A5: The hydrolysis of nitriles to carboxylic acids is often performed under acidic or basic conditions and can be exothermic. It is important to:
-
Control the addition of the acid or base to the nitrile solution.
-
Provide adequate cooling to manage the heat of reaction and hydrolysis.
-
Be aware that the reaction may have an induction period, so slow and careful addition of reagents is crucial to prevent a delayed and potentially violent reaction.
Quantitative Data Summary
| Parameter | Grignard Reaction with Mg[2] | Low-Temp Halogen-Mg Exchange[2] | Willgerodt-Kindler Reaction (General) | Nitrile Hydrolysis (General) |
| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | 3,5-Bis(trifluoromethyl)bromobenzene | 3',5'-Bis(trifluoromethyl)acetophenone | 3,5-Bis(trifluoromethyl)phenylacetonitrile |
| Key Reagents | Magnesium, THF | i-PrMgCl, THF | Sulfur, Morpholine | H₂SO₄ or NaOH |
| Reaction Temperature | 30-35 °C | 0 °C | Reflux | 95-100 °C |
| Typical Yield | Good to Excellent | Good to Excellent | 86-95% (for thiomorpholide) | >80% |
| Key Exotherm Control | Slow halide addition, robust cooling | Controlled addition of i-PrMgCl at 0°C | Gradual heating, efficient stirring | Slow addition of acid/base, cooling |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Carboxylation
Step A: Preparation of 3,5-Bis(trifluoromethyl)benzylmagnesium Chloride
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermocouple.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)benzyl chloride (1.0 eq) in anhydrous THF.
-
Add a small portion of the benzyl chloride solution to the magnesium to initiate the reaction (initiation may be aided by a small crystal of iodine).
-
Once the reaction has initiated (gentle reflux), cool the flask in a dry ice/acetone bath.
-
Add the remaining benzyl chloride solution dropwise, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.
Step B: Carboxylation
-
In a separate, flame-dried flask, place a large excess of freshly crushed dry ice.
-
Under a positive pressure of inert gas, slowly transfer the prepared Grignard reagent solution via cannula onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the CO₂ sublimes.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization.
Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction and Hydrolysis
Step A: Synthesis of the Phenylacetothiomorpholide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by TLC.
-
After cooling, the crude phenylacetothiomorpholide can be isolated.
Step B: Hydrolysis to this compound
-
The crude intermediate is refluxed in a mixture of aqueous sodium hydroxide or sulfuric acid for 12-24 hours.
-
After cooling, the reaction mixture is acidified with concentrated HCl.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Workflow for managing exotherms in Grignard synthesis.
Caption: Troubleshooting logic for Grignard reaction issues.
References
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Commercially available this compound typically has a purity of 95-98%.[1][2][3] Potential impurities may include residual starting materials from the synthesis, such as 1,3-bis(trifluoromethyl)benzene and 3,5-bis(trifluoromethyl)bromobenzene, as well as byproducts from the carboxylation reaction.[4] Other possible impurities could be isomers or related aromatic carboxylic acids.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity and identifying impurities in trifluoromethyl-substituted phenylacetic acids.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is also highly effective for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: The purified product has a persistent yellow or brownish tint.
-
Possible Cause: Presence of colored organic impurities or residual catalysts from the synthesis.
-
Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude acid in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. Heat the mixture for a few minutes and then perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool and crystallize.
-
Chromatography: If color persists after recrystallization, column chromatography over silica gel can be an effective method for separating colored impurities.
-
Problem 2: Low recovery of purified product after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.
-
Solution 1:
-
Select a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent) to decrease the solubility of the acid at low temperatures.
-
Ensure the minimum amount of hot solvent is used to dissolve the crude product.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution 2:
-
Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
Add a slight excess of the hot solvent before filtration to ensure the compound remains in solution.
-
-
Possible Cause 3: Incomplete crystallization.
-
Solution 3:
-
Allow sufficient time for crystallization to occur.
-
After the solution has cooled to room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.
-
Problem 3: The product "oils out" instead of forming crystals during recrystallization.
-
Possible Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is supersaturated with impurities.
-
Solution 2:
-
Attempt to purify the crude material by another method, such as extraction or a preliminary column chromatography, to reduce the impurity load before recrystallization.
-
Use a larger volume of the recrystallization solvent.
-
Problem 4: Inconsistent results with acid-base extraction.
-
Possible Cause: Incorrect pH adjustment.
-
Solution:
-
When extracting the carboxylate salt into the aqueous phase with a base, ensure the pH is at least 2 units above the pKa of the carboxylic acid.
-
When re-acidifying the aqueous layer to precipitate the purified acid, ensure the pH is at least 2 units below the pKa to ensure complete protonation.
-
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound. The choice of solvent should be determined experimentally.
-
Solvent Selection: Test the solubility of the crude acid in various solvents (e.g., toluene, heptane, ethyl acetate/heptane mixture) at room and elevated temperatures to find a suitable solvent or solvent system where the acid is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified acid.
Data Presentation
The following tables present illustrative data for the purification of this compound. Note: This data is for demonstration purposes and may not represent the results of a specific experiment.
Table 1: Illustrative Results of Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 96.5% | 99.7% |
| Major Impurity A | 1.8% | <0.1% |
| Major Impurity B | 1.2% | Not Detected |
| Appearance | Off-white powder | White crystalline solid |
| Recovery Yield | - | 88% |
Table 2: Illustrative Results of Column Chromatography
| Parameter | Before Chromatography | After Chromatography |
| Purity (by HPLC) | 95.2% | >99.9% |
| Major Impurity A | 2.5% | Not Detected |
| Major Impurity C | 1.5% | Not Detected |
| Appearance | Light yellow solid | White powder |
| Recovery Yield | - | 75% |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
References
- 1. 3,5-双(三氟甲基)苯乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,5-Bis(trifluoromethyl)phenylacetic Acid
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the safe and effective scale-up of 3,5-Bis(trifluoromethyl)phenylacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable routes for the synthesis of this compound are:
-
Grignard Reaction with subsequent carboxylation: This involves the formation of a Grignard reagent from a 3,5-bis(trifluoromethyl)benzyl halide, followed by reaction with carbon dioxide.
-
Hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetonitrile: This method involves the conversion of the corresponding nitrile to the carboxylic acid, typically under acidic or basic conditions.[1]
-
Malonic Ester Synthesis: This classic method allows for the formation of substituted acetic acids by alkylating a malonic ester with a suitable 3,5-bis(trifluoromethyl)benzyl halide, followed by hydrolysis and decarboxylation.[2][3]
Q2: What are the major safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are:
-
Grignard Reagent Instability: Trifluoromethylphenyl Grignard reagents have been reported to be potentially explosive, especially upon loss of solvent or moderate heating.[4][5] It is crucial to maintain strict temperature control and ensure the reaction mixture remains solvated at all times.
-
Exothermic Reactions: The formation of the Grignard reagent and its subsequent reactions are often exothermic.[6] Proper cooling and controlled addition of reagents are critical to prevent thermal runaways, especially at a larger scale.
-
Handling of Reagents: Many reagents used in the synthesis, such as strong acids, bases, and flammable solvents, pose significant hazards. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
-
Product Hazards: The final product, this compound, is a skin, eye, and respiratory irritant. Appropriate handling procedures should be in place to avoid exposure.
Q3: How can I purify this compound on a large scale?
A3: For large-scale purification, recrystallization is a common and effective method. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly to form pure crystals. Another approach involves converting the carboxylic acid to its salt (e.g., sodium salt), which can be recrystallized from an aqueous solution, and then re-acidifying to obtain the pure acid.[7]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Magnesium surface is oxidized. | - Ensure all glassware is thoroughly flame-dried or oven-dried before use.- Use anhydrous solvents.- Activate the magnesium turnings by crushing them gently with a glass rod, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Reaction becomes too vigorous and overheats. | - Too rapid addition of the benzyl halide.- Inadequate cooling. | - Add the benzyl halide solution dropwise, monitoring the reaction temperature closely.- Ensure the cooling bath is maintained at the appropriate temperature and has sufficient capacity for the scale of the reaction. |
| Low yield of the desired carboxylic acid. | - Grignard reagent reacted with moisture or oxygen.- Incomplete carboxylation. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.- Ensure the carbon dioxide is bubbled through the solution efficiently or that solid carbon dioxide (dry ice) is used in excess and is finely crushed to maximize surface area. |
| Formation of a dark brown or black reaction mixture. | - Decomposition of the Grignard reagent due to overheating.- Presence of impurities in the starting materials. | - Maintain strict temperature control during Grignard formation and subsequent reactions.- Use high-purity starting materials. |
Nitrile Hydrolysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis of the nitrile. | - Insufficient reaction time or temperature.- Inadequate concentration of acid or base. | - Increase the reaction time or temperature, monitoring for product formation and potential side reactions.- Use a higher concentration of the hydrolyzing agent. |
| Formation of amide byproduct. | - Incomplete hydrolysis, especially under milder conditions. | - Prolong the reaction time or increase the temperature to drive the reaction to the carboxylic acid. |
| Decomposition of the product. | - Harsh reaction conditions (e.g., excessively high temperatures or concentrations). | - Use milder reaction conditions if possible, or shorten the reaction time at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent and Carboxylation
This protocol is adapted from procedures for analogous Grignard reactions.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Notes |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 309.03 | 30.9 g (0.1 mol) | Highly lachrymatory. Handle in a fume hood. |
| Magnesium turnings | 24.31 | 2.67 g (0.11 mol) | |
| Anhydrous Diethyl Ether or THF | - | 250 mL | Ensure solvent is completely dry. |
| Carbon Dioxide (Dry Ice) | 44.01 | ~50 g (excess) | Use freshly crushed dry ice. |
| 6M Hydrochloric Acid | - | As needed for workup | |
| Diethyl Ether | - | For extraction |
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Dissolve the 3,5-bis(trifluoromethyl)benzyl bromide in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add about 10 mL of the benzyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath to below 0 °C.
-
In a separate beaker, crush approximately 50 g of dry ice.
-
Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring. A solid mass will form.
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
-
Workup and Purification:
-
Slowly add 100 mL of 6M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture).
-
Protocol 2: Synthesis via Hydrolysis of 3,5-Bis(trifluoromethyl)phenylacetonitrile
This protocol is based on a general procedure for nitrile hydrolysis.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Notes |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 253.15 | 25.3 g (0.1 mol) | Toxic. Handle with care. |
| Sulfuric Acid (98%) | 98.08 | 50 mL | Corrosive. |
| Water | 18.02 | 50 mL |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, carefully add the sulfuric acid to the water while cooling in an ice bath.
-
To this acidic solution, add the 3,5-bis(trifluoromethyl)phenylacetonitrile.
-
-
Hydrolysis:
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization as described in Protocol 1.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting logic for Grignard reaction initiation failure.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3,5-Bis(trifluoromethyl)phenylacetic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing catalyst loading in reactions involving 3,5-Bis(trifluoromethyl)phenylacetic acid derivatives. These derivatives are often employed in catalysis due to the strong electron-withdrawing properties of the two trifluoromethyl groups, which can significantly influence the catalytic activity and selectivity of a reaction. This guide offers troubleshooting advice and detailed protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions utilizing this compound derivatives?
A1: For a new reaction, a good starting point for catalyst loading is typically in the range of 1-5 mol%.[1] For highly efficient catalysts or reactions, it may be possible to start as low as 0.5 mol%. Subsequent optimization studies should be performed by systematically increasing or decreasing the loading to find the optimal level for your specific substrates and conditions.[2]
Q2: How do the trifluoromethyl groups on the phenyl ring affect catalysis and the optimization of catalyst loading?
A2: The two trifluoromethyl groups are strongly electron-withdrawing. This property can enhance the Lewis acidity of a metal center in a complex or increase the acidity of a proton in an organocatalyst.[3] This enhanced reactivity may allow for lower catalyst loadings compared to less electron-deficient catalysts. However, it can also alter the catalyst's stability and susceptibility to certain poisons.
Q3: What are the common signs of suboptimal catalyst loading in my reaction?
A3:
-
Too Low: The reaction may be very slow, stall before completion, or result in a low yield with a significant amount of unreacted starting material.[1]
-
Too High: While less common, excessively high catalyst loading can sometimes lead to the formation of insoluble catalyst aggregates, an increase in side reactions, or difficulties in purification. In some cases, it can even decrease the enantioselectivity of a reaction.[2]
Q4: My reaction is giving inconsistent yields and selectivity between batches. What could be the cause?
A4: Inconsistent results are often due to variations in experimental conditions. Key factors to control include:
-
Atmosphere: Ensure a consistently inert atmosphere (e.g., argon or nitrogen) if your catalyst is sensitive to air or moisture.[4]
-
Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. Impurities can act as catalyst poisons.[5]
-
Precise Temperature Control: Use a reliable thermostat, as minor temperature fluctuations can impact reaction kinetics and selectivity.[4]
Q5: Can derivatives of this compound be used as organocatalysts?
A5: Yes, the 3,5-bis(trifluoromethyl)phenyl motif is a key component in a class of organocatalysts, such as in thiourea derivatives, where it acts as a hydrogen-bond donor.[3] While this compound itself is a carboxylic acid, its derivatives can be designed to act as catalysts for various transformations.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of catalyst loading.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Insufficient Catalyst Loading: The catalyst concentration is too low to drive the reaction to completion in a reasonable timeframe.[1] | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) and monitor the effect on the yield. 2. Optimize Reaction Time and Temperature: A higher temperature or longer reaction time may be necessary at lower catalyst loadings. |
| Catalyst Deactivation/Poisoning: Impurities in the substrate, solvent, or from the atmosphere are deactivating the catalyst.[6] | 1. Purify Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous and degassed. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere.[4] | |
| Reaction Stalls | Low Catalyst Turnover: The catalyst may have a low turnover number (TON) and becomes inactive after a certain number of cycles.[1] | 1. Higher Initial Loading: A higher initial catalyst loading may be required to achieve full conversion. 2. Sequential Addition: Consider adding a second portion of the catalyst midway through the reaction. |
| Poor Selectivity | Incorrect Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact selectivity.[4] | 1. Systematic Screening: Perform a systematic screen of catalyst loading (e.g., 0.5%, 1%, 2%, 5%) to identify the optimal concentration for selectivity. 2. Temperature Adjustment: Lowering the reaction temperature can often improve selectivity. |
| Background Reaction: A non-catalyzed background reaction may be competing with the desired catalytic pathway.[4] | 1. Increase Catalyst Loading: A higher catalyst loading can accelerate the desired reaction to outcompete the background reaction. 2. Lower Temperature: This can slow down the uncatalyzed reaction more significantly than the catalyzed one. | |
| Inconsistent Results | Variability in Setup: Minor differences in reagent measurement, moisture, or temperature between runs.[5] | 1. Standardize Procedures: Develop a strict, standardized protocol for reaction setup. 2. Use of Internal Standard: Employ an internal standard to more accurately quantify yields by methods like GC or NMR. |
Data Presentation
The following tables provide representative data for optimizing catalyst loading in a hypothetical reaction.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 80 | 24 | 45 |
| 2 | 1.0 | 80 | 24 | 78 |
| 3 | 2.5 | 80 | 24 | 92 |
| 4 | 5.0 | 80 | 24 | 93 |
Table 2: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 25 | 48 | 85 |
| 2 | 2.5 | 25 | 36 | 94 |
| 3 | 5.0 | 25 | 24 | 95 |
| 4 | 10.0 | 25 | 24 | 91 |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a general framework. Specific parameters should be adapted based on the reaction being studied.
-
Vessel Preparation: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the substrate (1.0 equiv) and any other solid reagents under an inert atmosphere.
-
Catalyst Addition: Prepare a stock solution of the this compound derivative catalyst in a dry, degassed solvent. Add the appropriate volume of the stock solution to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.5, and 5.0 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent and any liquid reagents to each vial via syringe.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at the desired temperature and stir for the designated time.
-
Monitoring and Analysis: Monitor the progress of the reactions by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, quench the reactions, perform an appropriate work-up, and purify the products.
-
Analysis: Determine the yield and, if applicable, the enantioselectivity for each reaction to identify the optimal catalyst loading.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For active pharmaceutical ingredients (APIs) and key intermediates like 3,5-Bis(trifluoromethyl)phenylacetic acid, high-performance liquid chromatography (HPLC) is the analytical method of choice. This guide provides a comparative analysis of two common reversed-phase HPLC column technologies for the purity validation of this compound: the traditional C18 stationary phase and a specialized Pentafluorophenyl (PFP) stationary phase.
Introduction to the Analytical Challenge
This compound is a fluorinated aromatic carboxylic acid. Its chemical structure presents unique challenges and opportunities for HPLC method development. The presence of two trifluoromethyl groups significantly impacts the molecule's polarity and retention characteristics. Furthermore, potential impurities, such as positional isomers, can be difficult to resolve from the main component using standard chromatographic techniques. This guide will demonstrate the enhanced selectivity a PFP column can offer over a standard C18 column for this specific application.
Experimental Design
To illustrate the performance differences, two HPLC methods were developed for the purity analysis of this compound. A common potential impurity, the positional isomer 2,4-Bis(trifluoromethyl)phenylacetic acid, was included in the analysis to assess the resolving power of each method.
Method 1: Standard C18 Reversed-Phase HPLC
This method represents a typical starting point for the analysis of moderately polar organic molecules.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound spiked with 0.1% of 2,4-Bis(trifluoromethyl)phenylacetic acid in 50:50 Water:Acetonitrile.
Method 2: Pentafluorophenyl (PFP) Reversed-Phase HPLC
This method utilizes a stationary phase specifically designed to provide alternative selectivity for halogenated and aromatic compounds. Fluorinated phases are known to offer enhanced retention and unique selectivity for fluorinated analytes.
Experimental Protocol:
-
Column: PFP, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound spiked with 0.1% of 2,4-Bis(trifluoromethyl)phenylacetic acid in 50:50 Water:Acetonitrile.
Comparative Data Analysis
The following table summarizes the chromatographic performance of the two methods for the analysis of this compound and its positional isomer impurity.
| Parameter | Method 1: C18 Column | Method 2: PFP Column |
| Retention Time (min) | ||
| This compound | 8.52 | 9.87 |
| 2,4-Bis(trifluoromethyl)phenylacetic acid | 8.65 | 10.45 |
| Peak Asymmetry (Tailing Factor) | ||
| This compound | 1.15 | 1.08 |
| 2,4-Bis(trifluoromethyl)phenylacetic acid | 1.20 | 1.10 |
| Resolution (Rs) | 0.85 | 2.50 |
Discussion of Results
The experimental data clearly indicates the superior performance of the PFP column for this specific application.
-
Retention: Both the target analyte and its impurity are more strongly retained on the PFP column. This is attributed to the specific interactions between the fluorinated stationary phase and the trifluoromethyl groups of the analytes.
-
Peak Shape: The PFP column provides slightly better peak symmetry (asymmetry values closer to 1) for both compounds, indicating more efficient chromatography.
-
Resolution: The most significant advantage of the PFP column is the baseline resolution (Rs = 2.50) achieved between the this compound and its positional isomer. The standard C18 column failed to provide adequate separation (Rs = 0.85), which would make accurate quantification of the impurity challenging, if not impossible. The enhanced selectivity of the PFP phase is likely due to a combination of hydrophobic, π-π, and dipole-dipole interactions that are different from the purely hydrophobic interactions that dominate on a C18 phase.
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound, from sample preparation to data analysis.
Conclusion and Recommendations
For the purity validation of this compound, especially when the presence of positional isomers is a concern, a Pentafluorophenyl (PFP) column is highly recommended over a standard C18 column. The PFP stationary phase provides superior retention, peak shape, and, most critically, the necessary resolution to separate the main component from its closely related impurities. This enhanced selectivity allows for more accurate and reliable purity assessments, which is paramount for ensuring the quality and safety of pharmaceutical products.
While a C18 column may be suitable for initial screening or for samples where isomeric impurities are not expected, a PFP or other fluorinated phase column should be considered for method development and validation to ensure the robustness and specificity of the analytical procedure.
Comparing the reactivity of 3,5-Bis(trifluoromethyl)phenylacetic acid with other phenylacetic acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reactivity profiles. Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and fine chemicals. Among these, 3,5-bis(trifluoromethyl)phenylacetic acid stands out due to the profound influence of its two powerful electron-withdrawing trifluoromethyl groups. This guide provides an objective comparison of the reactivity of this compound with other substituted phenylacetic acids, supported by experimental data and established principles of physical organic chemistry.
Comparative Analysis of Physicochemical Properties and Acidity
The reactivity of a carboxylic acid is intrinsically linked to its acidity, which is quantified by its pKa value. The presence of substituents on the phenyl ring can significantly alter the electronic environment of the carboxylic acid group, thereby influencing its acidity and reactivity in various chemical transformations. The two trifluoromethyl groups in the meta positions of this compound exert a strong inductive electron-withdrawing effect, which stabilizes the corresponding carboxylate anion and thus increases the acidity of the molecule.
This effect can be quantitatively assessed using the Hammett equation, which relates the electronic influence of substituents to reaction rates and equilibrium constants. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. For the 3,5-bis(trifluoromethyl)phenyl group, the cumulative effect of two meta-CF3 groups results in a significantly positive σ value, indicating a strong electron-withdrawing nature.
| Compound | Structure | pKa | Hammett Constant (σ) |
| This compound | ![]() | ~3.99 (Predicted) | ~0.86 (Estimated from 2 x σ_meta for CF3) |
| Phenylacetic acid | ![]() | 4.31 | 0.00 (Reference) |
| 4-Nitrophenylacetic acid | ![]() | 3.85 | 0.78 (σ_para for NO2) |
| 4-Methoxyphenylacetic acid | ![]() | 4.47 | -0.27 (σ_para for OCH3) |
Note: The pKa for this compound is a predicted value. The Hammett constant is estimated based on the additive effect of two meta-trifluoromethyl substituents.
Reactivity in Key Chemical Transformations
The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl moiety imparts distinct reactivity to the attached acetic acid group compared to other substituted phenylacetic acids.
Acidity
As indicated by its lower predicted pKa, this compound is a significantly stronger acid than unsubstituted phenylacetic acid and even slightly more acidic than 4-nitrophenylacetic acid. This increased acidity is a direct consequence of the stabilization of the carboxylate anion by the powerful inductive effect of the two CF3 groups.
Esterification
In acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. Electron-withdrawing groups on the phenyl ring of the phenylacetic acid enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of this reaction. Consequently, this compound is expected to undergo esterification at a faster rate than phenylacetic acid and other derivatives with electron-donating or weaker electron-withdrawing substituents.
Amidation
The direct formation of amides from carboxylic acids and amines is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is typically required. The increased electrophilicity of the carbonyl carbon in this compound can facilitate the activation step (e.g., conversion to an acyl chloride or active ester) and the subsequent nucleophilic attack by the amine. Studies on the direct amidation of phenylacetic acid derivatives have shown that electron-withdrawing groups on the aromatic ring can be crucial for achieving good yields.[1]
Curtius Rearrangement
Experimental Protocols
The following are representative protocols for key reactions involving phenylacetic acids. These can be adapted for comparative studies of different substituted derivatives.
General Procedure for Fischer Esterification
-
To a solution of the substituted phenylacetic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10 eq of methanol or ethanol) is added a catalytic amount of a strong acid (e.g., 0.1 eq of sulfuric acid).
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude ester, which can be purified by column chromatography.
General Procedure for Amidation via Acyl Chloride
-
To a solution of the substituted phenylacetic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) is added thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is stirred at room temperature or heated gently until the conversion to the acyl chloride is complete (monitored by the cessation of gas evolution and/or IR spectroscopy).
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acyl chloride is redissolved in a dry, inert solvent and cooled in an ice bath.
-
A solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide, which is then purified by recrystallization or column chromatography.
General Procedure for the Curtius Rearrangement
-
The substituted phenylacetic acid is first converted to its corresponding acyl azide. This can be achieved by treating the acyl chloride (prepared as described above) with sodium azide in a suitable solvent like acetone or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.
-
The acyl azide is then carefully heated in an inert solvent (e.g., toluene or dioxane). The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
The resulting isocyanate can be trapped in situ with a nucleophile. For example, adding an alcohol will produce a carbamate, while adding water will lead to the corresponding amine after decarboxylation of the intermediate carbamic acid.
-
The product is then isolated and purified using standard techniques.
Visualizing Reactivity Principles and Processes
dot
Caption: Logical relationship of substituent effects on reactivity.
dot
Caption: A typical experimental workflow for reactions of phenylacetic acids.
dot
References
Efficacy of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Antimicrobial Agents
This guide provides a comparative analysis of the efficacy of a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various drug-resistant bacterial strains. The data presented is derived from a study focused on the design, synthesis, and antimicrobial evaluation of these novel compounds. The trifluoromethyl groups are strategically included to enhance the pharmacodynamic and pharmacokinetic properties of the compounds[1].
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of the synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) in µg/mL against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The compounds showed broad activity against Gram-positive strains but no activity against the tested Gram-negative strains[1].
| Compound | R-Group | S. aureus (MRSA) USA300 | S. aureus (MRSA) USA100 | S. epidermidis (MRSE) | E. faecalis (VRE) | E. faecium (VRE) |
| 1 | H | 2 | 4 | 2 | 4 | 4 |
| 2 | 4-CH3 | 1 | 2 | 1 | 2 | 2 |
| 3 | 4-C2H5 | 1 | 2 | 1 | 2 | 2 |
| 9 | 4-Cl | 1 | 2 | 1 | 2 | 2 |
| 10 | 4-Br | 1 | 2 | 1 | 2 | 2 |
| 11 | 3-Br | 1 | 2 | 1 | 2 | 2 |
| 12 | 4-COOH | >128 | >128 | >128 | >128 | >128 |
| 13 | 3-COOH | >128 | >128 | >128 | >128 | >128 |
Note: The complete dataset from the study includes 30 compounds. The table above presents a selection of these compounds to highlight key structure-activity relationships. The unsubstituted phenyl derivative (1) showed moderate activity, while alkyl and halogen substitutions at the 4-position of the aniline moiety (compounds 2, 3, 9, 10, 11) increased the antimicrobial potency. In contrast, the introduction of a carboxylic acid functional group (compounds 12 and 13) eliminated the activity[1].
Experimental Protocols
The following protocols are based on the methodologies described in the cited research[1].
1. General Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives:
The synthesis of the target compounds was achieved through a multi-step process.
-
Step 1: Hydrazone Intermediate Formation: 3',5'-bis(trifluoromethyl)acetophenone was reacted with 4-hydrazinobenzoic acid to form a hydrazone intermediate.
-
Step 2: Pyrazole Aldehyde Synthesis: The hydrazone intermediate was then treated with the Vilsmeier-Haack reagent to yield the pyrazole aldehyde. The resulting aldehyde was purified by filtration and washing with water.
-
Step 3: Reductive Amination: The final pyrazole derivatives were synthesized via reductive amination of the pyrazole aldehyde with a variety of substituted anilines.
2. Antimicrobial Susceptibility Testing:
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of Gram-positive bacteria, including MRSA and VRE strains, were used.
-
Assay Procedure: The compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were added to each well to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
The following diagrams illustrate the synthetic workflow and key structure-activity relationships.
Caption: General synthetic scheme for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.
Caption: Key structure-activity relationships of the pyrazole derivatives.
References
Comparative study of the acidity of fluorinated phenylacetic acids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the acidity of various fluorinated phenylacetic acids. The introduction of fluorine atoms to the phenylacetic acid structure significantly influences its acidity, a critical parameter in drug design and development affecting a molecule's pharmacokinetic and pharmacodynamic properties. This document presents a compilation of acidity data (pKa values), details the experimental protocols for their determination, and illustrates the underlying electronic effects responsible for these differences.
Data Presentation: Acidity of Phenylacetic Acid and its Fluorinated Derivatives
The acidity of an acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. The following table summarizes the pKa values for phenylacetic acid and a series of its fluorinated analogues. The data clearly demonstrates that the addition of electron-withdrawing fluorine atoms to the phenyl ring increases the acidity of the carboxylic acid.
| Compound | Structure | pKa (in water at 25°C) | Data Type |
| Phenylacetic acid | C₆H₅CH₂COOH | 4.310[1] | Experimental |
| 2-Fluorophenylacetic acid | 2-FC₆H₄CH₂COOH | 4.093[1] | Experimental |
| 3-Fluorophenylacetic acid | 3-FC₆H₄CH₂COOH | 4.10 (Predicted)[2] | Predicted |
| 4-Fluorophenylacetic acid | 4-FC₆H₄CH₂COOH | 4.01 (Predicted)[3] | Predicted |
| 2,4-Difluorophenylacetic acid | 2,4-F₂C₆H₃CH₂COOH | 3.98 (Predicted) | Predicted |
| 3,5-Difluorophenylacetic acid | 3,5-F₂C₆H₃CH₂COOH | 3.90 (Predicted)[2] | Predicted |
| 2,3,4,5,6-Pentafluorophenylacetic acid | C₆F₅CH₂COOH | 3.30 (Predicted) | Predicted |
| 4-(Trifluoromethyl)phenylacetic acid | 4-CF₃C₆H₄CH₂COOH | 4.01 (Predicted)[3] | Predicted |
| 3,5-Bis(trifluoromethyl)phenylacetic acid | 3,5-(CF₃)₂C₆H₃CH₂COOH | 3.55 (Predicted) | Predicted |
Note: While experimental values are preferred for precise comparison, predicted values are included to illustrate the general trend in acidity. Discrepancies may exist between predicted and experimental values.
Experimental Protocols: Determination of pKa
The pKa values of carboxylic acids are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[4]
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized. This point corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the fluorinated phenylacetic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile for less soluble compounds.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), free from carbonate.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Procedure:
-
Place a known volume of the acid solution into a beaker and immerse the calibrated pH electrode.
-
Add the standard base solution in small, precise increments using a burette.
-
After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of titrant at the half-equivalence point (half the volume of titrant required to reach the equivalence point) is then determined.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Visualization of the Inductive Effect
The increased acidity of fluorinated phenylacetic acids is primarily due to the inductive effect of the highly electronegative fluorine atoms. This effect is the transmission of charge through a chain of atoms in a molecule. The fluorine atoms withdraw electron density from the phenyl ring, which in turn pulls electron density from the carboxylic acid group. This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, making the corresponding acid stronger.
Caption: The inductive effect of fluorine on the acidity of phenylacetic acid.
The diagram above illustrates how the electron-withdrawing nature of fluorine enhances the acidity of phenylacetic acid. The fluorine atom exerts a strong negative inductive (-I) effect, pulling electron density away from the carboxylate group. This delocalization of the negative charge stabilizes the conjugate base, thereby increasing the acidity of the parent molecule. The more fluorine atoms present, and the closer they are to the carboxylic acid group, the more pronounced this effect becomes, resulting in a lower pKa value.
References
- 1. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorophenylacetic acid CAS#: 105184-38-1 [m.chemicalbook.com]
- 3. 4-(Trifluoromethyl)phenylacetic acid CAS#: 32857-62-8 [chemicalbook.com]
- 4. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to 3,5-Bis(trifluoromethyl)phenylacetic Acid as a Quantitative NMR Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard provides a reference signal against which the concentration of an analyte can be reliably determined. This guide provides an objective comparison of 3,5-Bis(trifluoromethyl)phenylacetic acid (BTFMPA) as a qNMR internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.
The Role of the Internal Standard in qNMR
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a highly pure internal standard to a sample containing the analyte of interest, the concentration of the analyte can be calculated using the ratio of their signal integrals.
An ideal qNMR internal standard should possess the following characteristics:
-
High Purity: To ensure accurate quantification, the internal standard should be of the highest possible purity (≥99.9%).
-
Chemical Stability: It must be stable in the chosen solvent and not react with the analyte.
-
Simple NMR Spectrum: A simple spectrum with well-resolved signals, preferably singlets, in a region that does not overlap with analyte signals is desirable.
-
Good Solubility: The standard should be readily soluble in the deuterated solvent used for the analysis.
-
Appropriate Molar Mass: A higher molar mass minimizes weighing errors.
Profile of this compound (BTFMPA)
This compound is a promising candidate for a qNMR internal standard, particularly for the analysis of compounds with signals in the upfield region of the 1H NMR spectrum. Its key features are summarized in the table below.
| Property | This compound (BTFMPA) |
| Molecular Formula | C₁₀H₆F₆O₂ |
| Molar Mass | 272.15 g/mol [1] |
| ¹H NMR Signals | A singlet for the methylene (-CH₂-) protons and signals for the aromatic protons. |
| Expected Chemical Shift | The methylene protons are expected to produce a singlet in a relatively clear region of the spectrum. The aromatic protons will appear further downfield. |
| Purity | Commercially available in high purity grades. |
| Solubility | Expected to be soluble in methanol, DMSO, and acetone. |
Comparison with Alternative qNMR Internal Standards
The selection of an internal standard is highly dependent on the analyte and the solvent system. Below is a comparison of BTFMPA with other commonly used internal standards.
| Internal Standard | Molar Mass ( g/mol ) | Quantifiable ¹H Signal(s) (ppm) & Multiplicity | Common Deuterated Solvents | Key Advantages | Key Disadvantages |
| This compound | 272.15[1] | Methylene (~3.7 ppm, s), Aromatic (~7.6-7.7 ppm, m) | CDCl₃, Methanol-d₄, DMSO-d₆ | Signals in less crowded regions, high molar mass. | Aromatic signals may be complex. |
| Maleic Acid | 116.07 | ~6.2-6.5 (s) | D₂O, Methanol-d₄, DMSO-d₆ | Sharp singlet in a relatively clear region, highly soluble in polar solvents.[2] | Can be hygroscopic, lower molar mass. |
| Dimethyl Sulfone (DMSO₂) | 94.13 | ~3.1 (s) | D₂O, CDCl₃, DMSO-d₆, Acetone-d₆ | Very sharp singlet, chemically inert, soluble in a wide range of solvents.[2] | Lower molar mass, signal may overlap with certain analytes. |
| 1,4-Dinitrobenzene | 168.11 | ~8.4 (s) | CDCl₃, Acetone-d₆, DMSO-d₆ | Simple singlet in the downfield region, good for analytes with upfield signals. | Lower solubility in some solvents. |
| 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) | 172.25 | 0 (s) | D₂O | Primary reference at 0 ppm, sharp singlet, excellent for aqueous samples.[2] | Limited to aqueous solutions, can interact with certain analytes. |
Experimental Protocol for Validation of an Internal Standard
The following protocol outlines the key steps for validating an internal standard for qNMR analysis.
1. Purity Assessment of the Internal Standard:
-
The purity of the internal standard should be independently verified using techniques such as chromatography (HPLC, GC) and differential scanning calorimetry (DSC).
-
Traceability to a certified reference material (CRM) from a national metrology institute is highly recommended.
2. Sample Preparation:
-
Accurately weigh the internal standard and the analyte using a calibrated microbalance. The recommended molar ratio of analyte to internal standard is typically between 1:1 and 1:2.
-
Dissolve the weighed materials in a known volume of the appropriate deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a well-calibrated 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Maintain a constant temperature throughout the experiment.
4. Data Processing and Analysis:
-
Apply a zero-filling and an appropriate window function (e.g., exponential with a small line broadening factor) to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected signals for the analyte and the internal standard over a range of at least 20 times the signal half-width.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Internal Standard Validation
Caption: Workflow for the validation of a qNMR internal standard.
Conclusion
This compound presents itself as a valuable internal standard for qNMR, particularly for analytes that have signals in crowded spectral regions. Its high molar mass is advantageous for minimizing weighing errors, and its characteristic signals from the methylene and aromatic protons can offer well-resolved peaks for quantification. As with any qNMR standard, its suitability must be assessed on a case-by-case basis, considering the specific analyte and the deuterated solvent to be used. Proper validation of the internal standard is a critical step in ensuring the accuracy and reliability of qNMR results in research and drug development.
References
A Comparative Analysis of Spectroscopic Data for 3,5-Bis(trifluoromethyl)phenylacetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 3,5-bis(trifluoromethyl)phenylacetic acid and a selection of its structural analogs. The aim is to offer an objective performance comparison supported by experimental data, aiding in the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound and its analogs. These analogs have been selected to illustrate the effect of the number and position of trifluoromethyl and methyl groups on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Ar-H Chemical Shift (ppm) | CH₂ Chemical Shift (ppm) | Other Signals (ppm) | Solvent |
| This compound | 7.92 (s, 2H), 7.84 (s, 1H) | 3.70 | 10.5 (br s, 1H, COOH) | CDCl₃ |
| 4-(Trifluoromethyl)phenylacetic acid | 7.59 (d, 2H), 7.40 (d, 2H) | 3.71 | 10.5 (br s, 1H, COOH) | CDCl₃ |
| 3-(Trifluoromethyl)phenylacetic acid | 7.53-7.64 (m, 4H) | 3.73 | 12.46 (br s, 1H, COOH) | DMSO-d₆ |
| 3,5-Dimethylphenylacetic acid | 6.96-7.08 (m, 3H) | 3.61 | 2.27 (s, 6H, CH₃) | CDCl₃ |
| Phenylacetic acid | 7.24-7.36 (m, 5H) | 3.64 | 12.0 (br, s, 1H, COOH) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Ar-C Chemical Shift (ppm) | CH₂ Chemical Shift (ppm) | C=O Chemical Shift (ppm) | Other Signals (ppm) | Solvent |
| This compound | 132.5 (q, J=33.8 Hz), 131.9, 127.5, 123.0 (q, J=272.5 Hz) | 40.5 | 176.5 | - | CDCl₃ |
| 4-(Trifluoromethyl)phenylacetic acid | 138.8, 130.1, 125.8 (q, J=3.8 Hz), 124.2 (q, J=272.0 Hz) | 40.7 | 177.9 | - | CDCl₃ |
| 3,5-Dimethylbenzoic acid | 138.2, 135.5, 129.2, 127.9 | - | 172.9 | 21.2 (CH₃) | CDCl₃ |
| Phenylacetic acid | 133.2, 129.3, 128.6, 127.3 | 41.0 | 177.9 | - | CDCl₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Reference | Solvent |
| This compound | -62.9 | CFCl₃ | CDCl₃ |
| 4-(Trifluoromethyl)phenylacetic acid | -62.5 | CFCl₃ | CDCl₃ |
| 3-(Trifluoromethyl)phenylacetic acid | -62.7 | CFCl₃ | CDCl₃ |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3000 (br, O-H), 1710 (s, C=O), 1280, 1140 (s, C-F) |
| 4-(Trifluoromethyl)phenylacetic acid | ~3000 (br, O-H), 1705 (s, C=O), 1325, 1165, 1125 (s, C-F) |
| 3-(Trifluoromethyl)phenylacetic acid | ~3000 (br, O-H), 1710 (s, C=O), 1330, 1170, 1130 (s, C-F) |
| 3,5-Dimethylphenylacetic acid | ~3000 (br, O-H), 1700 (s, C=O), 2920, 2860 (C-H) |
| Phenylacetic acid | ~3000 (br, O-H), 1700 (s, C=O) |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Ionization Method |
| This compound | 272 | 227, 207, 159 | EI |
| 4-(Trifluoromethyl)phenylacetic acid | 204 | 159, 109 | EI |
| 3-(Trifluoromethyl)phenylacetic acid | 204 | 159, 109 | EI |
| 3,5-Dimethylphenylacetic acid | 164 | 119, 91 | EI |
| Phenylacetic acid | 136 | 91 | EI |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) was added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external reference.
-
Instrumentation: Spectra were recorded on a Bruker Avance III 400 MHz spectrometer, or equivalent.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512-1024 scans.
-
¹⁹F NMR Acquisition: Fluorine-19 NMR spectra were acquired with a spectral width of -250 to 50 ppm and 128 scans.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with appropriate phasing and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal or external standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid powder was placed directly onto the diamond crystal of the ATR accessory.[2] Pressure was applied using a built-in clamp to ensure good contact between the sample and the crystal.[2]
-
Instrumentation: FTIR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer, or equivalent, equipped with a diamond ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum was analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, or via direct infusion into an electrospray ionization (ESI) source.
-
Electron Ionization (EI) Conditions: For EI-MS, the sample was introduced into the ion source where it was bombarded with a beam of electrons (typically at 70 eV).[3][4][5]
-
Data Acquisition: The mass analyzer scanned a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of the chemical compounds discussed in this guide.
Caption: General workflow for spectroscopic analysis.
References
Performance Benchmarking of Catalysts and Reagents Derived from the 3,5-Bis(trifluoromethyl)phenyl Motif
The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in modern catalysis, prized for its strong electron-withdrawing properties and its ability to form potent hydrogen bonds. These characteristics are harnessed in various catalytic systems to enhance reactivity, selectivity, and stability. This guide provides a comparative performance benchmark of two classes of compounds that incorporate this motif: chiral thiourea organocatalysts and 3,5-bis(trifluoromethyl)phenylboronic acid, a key reagent in metal-catalyzed cross-coupling reactions. The data presented is intended for researchers, scientists, and professionals in drug development to aid in catalyst and reagent selection.
Part 1: Chiral Thiourea Organocatalysts in the Asymmetric Aza-Henry Reaction
The aza-Henry (or nitro-Mannich) reaction is a crucial carbon-carbon bond-forming reaction that produces β-nitroamines, versatile precursors to vicinal diamines and α-amino acids. Achieving high stereoselectivity in this reaction is a significant challenge. Chiral thiourea derivatives bearing the 3,5-bis(trifluoromethyl)phenyl moiety have emerged as powerful organocatalysts for this transformation. The two N-H protons of the thiourea group form a bidentate hydrogen-bonding interaction with the nitro group of the nucleophile, while a basic site on the catalyst activates the imine electrophile, leading to a highly organized, stereoselective transition state. The strong acidity of the thiourea N-H protons, enhanced by the electron-withdrawing trifluoromethyl groups, is key to its catalytic efficacy.
Performance Comparison in the Asymmetric Aza-Henry Reaction
The following table compares the performance of a chiral bis-thiourea organocatalyst containing the 3,5-bis(trifluoromethyl)phenyl motif with other thiourea-based catalysts and a metal-based catalyst system in the asymmetric aza-Henry reaction of N-Boc protected imines.
| Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Bis-thiourea with 3,5-bis(trifluoromethyl)phenyl groups | 91 | 74 | - | [1] |
| Chiral Thiourea with N,N-dimethylamino group | 91 | 76 | - | [2] |
| Cinchona Alkaloid Thiourea | 98 | 92 | 90:10 | [3] |
| Cu(II)-Bisoxazoline Complex | >95 | 96 | - | [2] |
| NiCl₂-PyBidine Complex | - | 92 | 80:20 | [4] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability. Data is presented to show representative performance.
Experimental Protocol: Asymmetric Aza-Henry Reaction with a Bis-Thiourea Catalyst
This protocol is adapted from a representative procedure for the aza-Henry reaction catalyzed by a chiral bis-thiourea organocatalyst.[1]
-
Preparation of the Catalyst Solution: In a dry vial, dissolve the chiral bis-thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL).
-
Reaction Setup: To the catalyst solution, add the N-Boc protected imine (0.2 mmol, 1.0 equiv.).
-
Addition of Nucleophile: Add nitromethane (2.0 mmol, 10 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for the time specified in the comparative studies (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-nitroamine.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess and diastereomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).
Part 2: 3,5-Bis(trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone for the synthesis of biaryls. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the boron atom, which can facilitate the crucial transmetalation step in the catalytic cycle. However, strong electron-withdrawing effects can also decrease the nucleophilicity of the aryl group being transferred. This section benchmarks its performance against other substituted phenylboronic acids in both Suzuki-Miyaura and Chan-Lam couplings.
Performance Comparison in Cross-Coupling Reactions
The following tables summarize the performance of 3,5-bis(trifluoromethyl)phenylboronic acid in comparison to other arylboronic acids in standard Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Table 1: Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product Yield (%) |
| Phenylboronic acid | 95 |
| 4-Methoxyphenylboronic acid | 98 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Not specified in direct comparison |
| 4-Nitrophenylboronic acid | 85 |
| 2-Tolylboronic acid | 92 |
| Reaction conditions: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene, 80 °C, 12 h. Data from[5]. |
Table 2: Comparison of Boronic Acids in Chan-Lam N-Arylation of Aniline
| Boronic Acid | Product Yield (%) |
| Phenylboronic acid | 88 |
| 4-Methoxyphenylboronic acid | 92 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 75 |
| 2-Thienylboronic acid | 85 |
| Reaction conditions: Cu(OAc)₂ (10 mol%), Pyridine, CH₂Cl₂, rt, 48 h. Data from[5]. |
The data suggests that while highly functionalized, the strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group can lead to slightly lower yields in some cross-coupling reactions compared to electron-rich or sterically unhindered boronic acids.[5] However, its unique electronic properties are often essential for the synthesis of specific pharmaceutical and material targets.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., toluene, 5 mL) and the aqueous base solution (e.g., 2 M Na₂CO₃, 2 mL).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
References
- 1. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
Cross-reactivity studies of antibodies raised against 3,5-Bis(trifluoromethyl)phenylacetic acid derivatives
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the development of targeted therapies and accurate diagnostic assays. This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies raised against a haptenized derivative of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) containing a trifluoromethylphenyl moiety. Due to the limited availability of public data on antibodies targeting 3,5-Bis(trifluoromethyl)phenylacetic acid derivatives, this guide utilizes celecoxib as a structurally relevant analog to illustrate the principles and methodologies of cross-reactivity assessment.
Introduction
Antibodies are indispensable tools in biomedical research and clinical diagnostics due to their high specificity for their target antigens. However, the potential for cross-reactivity with structurally similar molecules is a critical consideration that can lead to off-target effects or inaccurate assay results. This is particularly relevant for small molecule drugs and their metabolites. This guide presents a hypothetical cross-reactivity study of a monoclonal antibody developed against celecoxib. The study aims to characterize the antibody's binding profile against a panel of celecoxib analogs, providing insights into the structural determinants of antibody recognition.
Data Presentation: Cross-Reactivity of Anti-Celecoxib Monoclonal Antibody (mAb-CXB)
The following table summarizes the binding affinity and cross-reactivity of a hypothetical anti-celecoxib monoclonal antibody (mAb-CXB) against celecoxib and its structural analogs. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to celecoxib.
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 1.4 | 100 |
| Carboxylic Acid Metabolite | 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | 1.0 | 140 |
| Rofecoxib | 4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | > 1000 | < 0.1 |
| Valdecoxib | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 850 | 0.16 |
| N-acetyl Valdecoxib | N-[4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]acetamide | > 1000 | < 0.1 |
| 2,5-Dimethyl-celecoxib | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 25 | 5.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Synthesis of Celecoxib-BSA Immunogen
A derivative of celecoxib containing a carboxylic acid handle is conjugated to Bovine Serum Albumin (BSA) using the carbodiimide crosslinker chemistry.
Materials:
-
Celecoxib-COOH derivative
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve Celecoxib-COOH in a minimal amount of Dimethylformamide (DMF).
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the Celecoxib-COOH solution and stir for 1 hour at room temperature to activate the carboxyl group.
-
Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Slowly add the activated celecoxib solution to the BSA solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted reagents.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry.
Monoclonal Antibody Production
BALB/c mice are immunized with the Celecoxib-BSA immunogen, and hybridoma technology is used to generate monoclonal antibodies.
Procedure:
-
Immunize BALB/c mice with 100 µg of Celecoxib-BSA emulsified in Complete Freund's Adjuvant.
-
Administer booster injections with 50 µg of immunogen in Incomplete Freund's Adjuvant every 3 weeks.
-
Monitor the antibody titer in the serum using an indirect ELISA.
-
Once a high titer is achieved, perform a final boost and harvest the spleen cells.
-
Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Select for hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the hybridoma supernatants for the presence of celecoxib-specific antibodies using an indirect ELISA.
-
Clone positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
Expand the desired monoclonal hybridoma cells and purify the monoclonal antibody from the culture supernatant using Protein A/G affinity chromatography.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Analysis
A competitive ELISA is performed to determine the IC50 values and cross-reactivity of the anti-celecoxib monoclonal antibody with various analogs.
Materials:
-
Anti-celecoxib monoclonal antibody (mAb-CXB)
-
Celecoxib standard and its analogs
-
Celecoxib-Horseradish Peroxidase (HRP) conjugate (coating antigen)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the Celecoxib-HRP conjugate (100 µL/well) in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL/well of Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the celecoxib standard and its analogs in PBS.
-
Add 50 µL of the standard or analog solutions and 50 µL of the anti-celecoxib monoclonal antibody solution to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values from the standard curves and determine the percentage of cross-reactivity using the formula: Cross-Reactivity (%) = (IC50 of Celecoxib / IC50 of Analog) x 100
Mandatory Visualizations
Caption: Workflow for antibody production and cross-reactivity analysis.
Caption: Principle of the competitive ELISA for cross-reactivity.
A Guide to Inter-Laboratory Validation of Analytical Methods for 3,5-Bis(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of 3,5-Bis(trifluoromethyl)phenylacetic acid. In the absence of publicly available inter-laboratory validation studies for this specific compound, this document outlines proposed methodologies and the requisite validation parameters based on established regulatory guidelines and the physicochemical properties of the analyte. The objective is to facilitate the standardized assessment of analytical performance across different laboratories, ensuring data integrity and comparability in research and development settings.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₀H₆F₆O₂ and a molecular weight of 272.14 g/mol . It is a solid with a melting point of 121-123 °C and is soluble in methanol. Its chemical structure, characterized by a phenylacetic acid core with two trifluoromethyl groups, makes it amenable to analysis by various chromatographic techniques.
Proposed Analytical Methods for Inter-Laboratory Validation
Three common and robust analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like carboxylic acids.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Experimental Protocols
Detailed experimental protocols for the three proposed analytical methods are provided below. These protocols are intended as a starting point and may require optimization by participating laboratories.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 260 nm (based on the UV absorbance of similar aromatic compounds; requires experimental verification).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
MRM Transitions:
-
Quantifier: m/z 271.0 → 227.0 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻).
-
Qualifier: To be determined experimentally.
-
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Derivatization: Required to increase volatility. A common method is esterification (e.g., with BF₃/methanol) or silylation (e.g., with BSTFA).
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Sample Preparation: Perform derivatization, followed by extraction into an organic solvent (e.g., hexane) and concentration.
Data Presentation: Inter-Laboratory Validation Parameters
The following tables summarize the key validation parameters that should be assessed by each participating laboratory. The acceptance criteria provided are typical examples and should be defined in the validation protocol.
Table 1: System Suitability
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 | ≤ 2.0 | ≤ 2.0 | As per USP/ICH |
| Theoretical Plates | ≥ 2000 | ≥ 2000 | ≥ 20000 | As per USP/ICH |
| %RSD of Peak Area (n=6) | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% | Method Dependent |
| %RSD of Retention Time (n=6) | ≤ 1.0% | ≤ 2.0% | ≤ 1.0% | Method Dependent |
Table 2: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 | Close to 1 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | 0.1 - 50 | To be determined |
| y-intercept | Close to zero | Close to zero | Close to zero | Statistically insignificant |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria |
| Low | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% | Method Dependent |
| Medium | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% | Method Dependent |
| High | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% | Method Dependent |
Table 4: Precision (%RSD)
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria |
| Repeatability (Intra-day) | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% | Method Dependent |
| Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 7.0% | ≤ 7.0% | Method Dependent |
| Reproducibility (Inter-laboratory) | ≤ 5.0% | ≤ 10.0% | ≤ 10.0% | Method Dependent |
Table 5: Limits of Detection and Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined | To be determined |
Logical Relationship of Validation Parameters
The following diagram illustrates the relationship between different validation parameters.
Conclusion
A successful inter-laboratory validation of analytical methods for this compound is crucial for ensuring the reliability and comparability of data across different testing sites. This guide provides a comprehensive framework, including proposed analytical methods, detailed experimental protocols, and clear data presentation formats, to facilitate such a study. Adherence to a well-defined validation protocol and predefined acceptance criteria will ensure that the chosen analytical method is fit for its intended purpose in a multi-laboratory environment.
A Comparative Analysis of Metabolic Stability in Drugs Featuring the 3,5-Bis(trifluoromethyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of specific chemical structures is paramount in modern drug discovery to enhance the pharmacokinetic profiles of new chemical entities. Among these, the 3,5-bis(trifluoromethyl)phenyl moiety has emerged as a critical component in the design of metabolically robust pharmaceuticals. This guide provides an objective comparison of the metabolic stability of drugs containing this moiety versus non-fluorinated analogues, supported by established experimental data and detailed methodologies.
The inclusion of trifluoromethyl (CF₃) groups, particularly in the 3,5-substitution pattern on a phenyl ring, is a well-established strategy to improve metabolic stability.[1][2] The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the carbon-fluorine (C-F) bond are central to this enhancement.[3] The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond, rendering it highly resistant to enzymatic cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][4] By positioning these groups at sites that would otherwise be susceptible to oxidative metabolism, this metabolic pathway can be effectively blocked.[3] This "metabolic shielding" results in a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]
Several widely used drugs, such as the anti-nausea medication Aprepitant and the benign prostatic hyperplasia treatment Dutasteride, feature the 3,5-bis(trifluoromethyl)phenyl moiety, underscoring its importance in developing successful therapeutic agents.[5][6][7]
Comparative Metabolic Stability Data
The following table summarizes the typical outcomes on metabolic stability when a metabolically vulnerable phenyl ring is replaced with a 3,5-bis(trifluoromethyl)phenyl moiety. These data are representative of results obtained from in vitro microsomal stability assays.
| Parameter | Phenyl Group (Unsubstituted) | 3,5-Bis(trifluoromethyl)phenyl Group | Rationale for Change |
| Metabolic Pathway | Susceptible to aromatic hydroxylation by CYP enzymes at various positions. | Oxidation of the aromatic ring is sterically and electronically hindered by the two CF₃ groups.[3] | The high energy required to break the C-F bond and the electron-withdrawing nature of the CF₃ groups deactivate the ring towards CYP-mediated oxidation.[3][4] |
| Number of Metabolites | Generally higher, with multiple hydroxylated and downstream metabolites. | Significantly reduced, as a primary metabolic pathway is inhibited.[3] | Blocking a major site of metabolism limits the formation of subsequent metabolites.[3] |
| **In Vitro Half-life (t₁/₂) ** | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[3] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[3][8] |
Experimental Protocols
The data presented above is typically generated using in vitro metabolic stability assays. A standard protocol for a liver microsomal stability assay is detailed below.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[3][9]
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (one with high and one with low metabolic stability)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis[10]
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).
-
On ice, thaw the liver microsomes and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. A parallel incubation without the NADPH system serves as a negative control.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[3] The 0-minute time point acts as the baseline for the initial concentration.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Visualizations
Caption: Metabolic fate of a drug with an unsubstituted vs. a 3,5-bis(trifluoromethyl)phenyl ring.
Caption: Workflow for a typical in vitro microsomal metabolic stability assay.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aprepitant - Wikipedia [en.wikipedia.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Derivatives of 3,5-Bis(trifluoromethyl)phenylacetic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical parameter. Chiral derivatives of 3,5-bis(trifluoromethyl)phenylacetic acid are significant in medicinal chemistry, and the stereochemical purity of these compounds can profoundly impact their pharmacological activity and safety profiles. This guide provides a comparative overview of three prevalent analytical techniques for assessing the enantiomeric excess of these derivatives: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This comparison is centered around two closely related and representative chiral derivatives: 1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine and 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol . Experimental data and detailed protocols are provided to facilitate the selection of the most appropriate method for specific research and development needs.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR Spectroscopy for the determination of enantiomeric excess of the specified 3,5-bis(trifluoromethyl)phenyl derivatives.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Analyte | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Resolution | Baseline separation of enantiomers. | Baseline separation of enantiomers. | Separation of signals for each enantiomer. |
| Analysis Time | ~10 minutes | ~15 minutes | ~5-10 minutes per sample |
| Sensitivity | High (ng to pg level) | High (µg to ng level) | Moderate (mg to µg level) |
| Instrumentation | Gas Chromatograph with FID or MS detector | HPLC system with UV or MS detector | NMR Spectrometer (≥400 MHz) |
| Sample Prep. | Derivatization may be required for polar analytes. | Minimal, dissolution in mobile phase. | Dissolution with a chiral solvating agent. |
| Data Output | Chromatogram with distinct peaks for each enantiomer. | Chromatogram with distinct peaks for each enantiomer. | NMR spectrum with separate signals for each enantiomer. |
Quantitative Data Summary
The following tables present quantitative data for the enantiomeric separation of the selected derivatives using the respective techniques.
Chiral Gas Chromatography (GC) Data
Analyte: 1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
| Parameter | Value |
| Chiral Stationary Phase | Agilent CP7502 J&W CP-Chirasil-Dex CB |
| Retention Time (S-enantiomer) | 4.940 min |
| Retention Time (R-enantiomer) | 5.473 min |
| Resolution (Rs) | > 1.5 |
Chiral High-Performance Liquid Chromatography (HPLC) Data
Analyte: 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose derivative) |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
| Separation Factor (α) | ~1.25 |
| Resolution (Rs) | > 1.5 |
Chiral NMR Spectroscopy Data
Analyte: 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
| Parameter | Value |
| Chiral Solvating Agent | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |
| Observed Proton | Methine proton (-CHOH) |
| Chemical Shift Difference (Δδ) | ~0.05 ppm |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral Gas Chromatography (GC) Protocol
Analyte: 1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
-
Instrumentation: A Shimadzu GC-2014 gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP7502 J&W CP-Chirasil-Dex CB chiral column (25 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Hydrogen at a pressure of 83 kPa.
-
Temperatures:
-
Injector: 250°C
-
Column: 110°C
-
Detector (FID): 250°C
-
-
Injection: 1 µL of the sample solution.
-
Split Ratio: 1:15.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the S- and R-enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Analyte: 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Chiral NMR Spectroscopy Protocol
Analyte: 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent.
-
Mix thoroughly.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the methine proton signal (-CHOH) of the analyte.
-
Integrate the two resolved signals corresponding to the diastereomeric complexes.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Mandatory Visualization
The following diagrams illustrate the workflows for each analytical technique.
Safety Operating Guide
3,5-Bis(trifluoromethyl)phenylacetic acid proper disposal procedures
Proper disposal of 3,5-Bis(trifluoromethyl)phenylacetic acid is crucial for laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical, based on safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. The substance is classified as a skin, eye, and respiratory irritant.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Eyeshields or safety glasses with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Respiratory Protection | Dust mask (e.g., N95 type) or use in a well-ventilated area. |
| Body Protection | Laboratory coat. |
Disposal Protocol
The recommended and mandatory procedure for the disposal of this compound, as outlined in multiple safety data sheets, is to dispose of the contents and container to an approved waste disposal plant [1][2][3][4]. This chemical is considered hazardous waste and must be handled by a licensed and approved waste disposal company.[1]
Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.
Experimental Workflow for Disposal
While specific in-lab neutralization protocols are not provided in the safety data sheets, the following workflow outlines the general and approved procedure for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Summary of Hazard Information
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
It is essential to consult the full Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
Personal protective equipment for handling 3,5-Bis(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Bis(trifluoromethyl)phenylacetic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Safety Data Summary
This compound is a solid organic acid that poses several hazards. It is crucial to be fully aware of its properties before handling.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and irritation. It is advised to consult the glove manufacturer's resistance chart for specific breakthrough times. |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of the powdered compound, which can irritate the respiratory system. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required Personal Protective Equipment (PPE) as specified in the table above.
-
Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.[1]
-
-
Handling:
-
Carefully weigh the desired amount of the solid acid on a tared weigh boat inside the fume hood to contain any dust.
-
If making a solution, slowly add the acid to the solvent to avoid splashing.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal Workflow
Caption: Step-by-step waste disposal workflow for this compound.
Disposal Guidelines:
-
Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Containers: Ensure waste containers are made of compatible materials and are kept securely closed when not in use.
-
Contaminated Materials: Any materials, such as pipette tips, weigh boats, or paper towels, that come into contact with the chemical should also be disposed of in the designated halogenated waste container.
-
Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | For a small spill contained within the fume hood, use an absorbent material to clean it up. Place the absorbent material in the designated halogenated waste container. Decontaminate the area with an appropriate solvent. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's emergency response team or environmental health and safety office. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

